molecular formula C7H14N2O2 B1628674 3,5-Diaminocyclohexane-1-carboxylic acid CAS No. 247933-39-7

3,5-Diaminocyclohexane-1-carboxylic acid

Cat. No.: B1628674
CAS No.: 247933-39-7
M. Wt: 158.2 g/mol
InChI Key: RWLPMVCMMVBPKU-UHFFFAOYSA-N
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Description

3,5-Diaminocyclohexane-1-carboxylic acid (CAS 247933-39-7) is a conformationally constrained, synthetic amino acid of significant interest in biophysical chemistry and structural biology. Its molecular formula is C7H14N2O2, with a molecular weight of 158.20 g/mol . This compound serves as a valuable building block, or foldamer, for the redesign and stabilization of protein motifs. Research on highly similar 1-aminocyclohexane-1-carboxylic acid (Ac6c) demonstrates that this class of cyclic amino acids can be incorporated into the flexible loop regions of β-helical protein motifs. These motifs are basic modules for synthetic nanostructures such as protein-based nanotubes and nanofibers. The incorporation of these constrained residues enhances the stability of the overall structure by reducing conformational fluctuations and absorbing structural strain . The low structural strain of the cyclohexane ring allows the residue to self-adapt to the target protein motif, making it a promising candidate for stabilizing engineered protein assemblies. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, or for human or animal consumption.

Properties

CAS No.

247933-39-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

3,5-diaminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)

InChI Key

RWLPMVCMMVBPKU-UHFFFAOYSA-N

SMILES

C1C(CC(CC1N)N)C(=O)O

Canonical SMILES

C1C(CC(CC1N)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diaminocyclohexane-1-carboxylic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3,5-Diaminocyclohexane-1-carboxylic acid is a fascinating, yet not extensively documented, alicyclic β-amino acid. Its constrained cyclohexane framework, coupled with the presence of two amino groups and a carboxylic acid moiety, presents a unique scaffold for exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, plausible synthetic strategies, and potential applications, particularly in the realm of drug development. By synthesizing information from related compounds and foundational chemical principles, this document aims to serve as a valuable resource for researchers and scientists interested in leveraging this molecule for innovative applications.

Chemical Structure and Stereoisomerism

The fundamental structure of 3,5-Diaminocyclohexane-1-carboxylic acid comprises a cyclohexane ring substituted with a carboxylic acid group at position 1, and two amino groups at positions 3 and 5. The spatial arrangement of these substituents gives rise to several stereoisomers. The cyclohexane ring can exist in a stable chair conformation, and the substituents can be in either axial or equatorial positions. This leads to various cis and trans isomers, each with distinct three-dimensional shapes and, consequently, unique biological activities and physical properties.

The key stereochemical relationships to consider are between the C1-carboxyl, C3-amino, and C5-amino groups. For instance, a cis,cis isomer would have all three substituents on the same face of the cyclohexane ring, while a trans,trans isomer would have an alternating arrangement. The specific stereochemistry will significantly influence how the molecule interacts with biological targets.

Visualizing the Core Structure:

Caption: General structure of 3,5-Diaminocyclohexane-1-carboxylic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3,5-Diaminocyclohexane-1-carboxylic acid, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationRationale
Molecular Formula C₇H₁₄N₂O₂Based on the chemical structure.
Molecular Weight 158.20 g/mol Calculated from the molecular formula.
pKa Values pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10; pKa₃ (NH₃⁺) ≈ 10-11Estimated based on typical values for carboxylic acids and protonated amines. The exact values will depend on the stereochemistry and intramolecular interactions.
Solubility Likely soluble in water, especially at acidic or basic pH, and in polar organic solvents.The presence of two amino groups and a carboxylic acid group makes the molecule polar and capable of forming hydrogen bonds.
Melting Point Expected to be a solid at room temperature with a relatively high melting point, likely decomposing before boiling.Zwitterionic nature and strong intermolecular hydrogen bonding will lead to a stable crystal lattice.

Plausible Synthetic Strategies

A plausible synthetic route to 3,5-Diaminocyclohexane-1-carboxylic acid could start from a readily available cyclohexene derivative. A potential multi-step synthesis is outlined below.

Proposed Synthetic Workflow:

G start Cyclohex-3-ene-1-carboxylic acid step1 Epoxidation start->step1 m-CPBA step2 Ring opening with Azide step1->step2 NaN3, NH4Cl step3 Reduction of Azide step2->step3 H2, Pd/C step4 Introduction of second Amino Group step3->step4 Further functionalization and reduction product 3,5-Diaminocyclohexane-1-carboxylic acid step4->product

Caption: A potential synthetic pathway to 3,5-Diaminocyclohexane-1-carboxylic acid.

Experimental Protocol (Hypothetical):

  • Step 1: Epoxidation: Cyclohex-3-ene-1-carboxylic acid is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxide.

  • Step 2: Regioselective Ring Opening: The epoxide is then subjected to a regioselective ring-opening reaction using sodium azide in the presence of a proton source, like ammonium chloride, in a polar aprotic solvent. This introduces the first nitrogen functionality.

  • Step 3: Reduction of the Azide: The resulting azido alcohol is then reduced. A standard method would be catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. This converts the azide group to a primary amine.

  • Step 4: Introduction of the Second Amino Group: The hydroxyl group of the amino alcohol would need to be converted to a leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide, and subsequent reduction to the second amino group. The stereochemical outcome of these steps would need to be carefully controlled.

Anticipated Spectroscopic Signatures

The structural features of 3,5-Diaminocyclohexane-1-carboxylic acid would give rise to characteristic spectroscopic data.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons on the cyclohexane ring and their various coupling interactions. The protons adjacent to the amino and carboxyl groups would appear at distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the lowest field (around 170-180 ppm). The carbons attached to the nitrogen atoms would also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would be characterized by broad O-H and N-H stretching vibrations in the region of 3500-2500 cm⁻¹, a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, ammonia, and the carboxyl group.

Potential Applications in Drug Development

Alicyclic β-amino acids are valuable building blocks in medicinal chemistry because their constrained conformations can lead to enhanced binding affinity and selectivity for biological targets.[1] 3,5-Diaminocyclohexane-1-carboxylic acid, with its multiple functional groups, has significant potential in several areas of drug development. The carboxylic acid group is a common feature in many pharmaceuticals, contributing to solubility and target interactions.[2][3]

Logical Relationships in Potential Applications:

G core 3,5-Diaminocyclohexane- 1-carboxylic acid scaffold Constrained Scaffold core->scaffold pharmacokinetics Modulation of Pharmacokinetics core->pharmacokinetics peptidomimetics Peptidomimetics scaffold->peptidomimetics Mimics peptide turns ligands Novel Ligands scaffold->ligands Presents functional groups in defined orientations solubility Improved Solubility pharmacokinetics->solubility bioavailability Enhanced Bioavailability pharmacokinetics->bioavailability

Caption: Potential applications of 3,5-Diaminocyclohexane-1-carboxylic acid in drug discovery.

  • Peptidomimetics: The rigid cyclohexane backbone can be used to mimic peptide turns or loops, which are often involved in protein-protein interactions. This can lead to the development of potent and stable enzyme inhibitors or receptor antagonists.

  • Novel Ligand Design: The three functional groups can be independently modified to create a diverse library of compounds for screening against various biological targets. The defined spatial orientation of these groups can be exploited to achieve high-affinity binding.

  • Pharmacokinetic Modulation: The introduction of this polar and functionalized moiety into a drug candidate can improve its solubility and other pharmacokinetic properties, potentially leading to better bioavailability.[2]

Safety and Handling

While specific toxicity data for 3,5-Diaminocyclohexane-1-carboxylic acid is not available, it is prudent to handle it with the care afforded to other diaminocyclohexane derivatives. Many diaminocyclohexanes are classified as corrosive and can cause severe skin burns and eye damage.[4][5] They may also be harmful if swallowed or inhaled.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Diaminocyclohexane-1-carboxylic acid represents a promising but underexplored molecular scaffold. Its unique combination of a constrained alicyclic ring and multiple functional groups offers exciting opportunities for the design of novel therapeutics and functional materials. While experimental data on this specific compound is limited, this guide provides a solid foundation for researchers to begin exploring its synthesis, properties, and applications. Further investigation into the stereoselective synthesis and biological evaluation of its various isomers is warranted and could unlock its full potential.

References

  • CDN Isotopes. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • MilliporeSigma. (2025, April 28).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2024, January 28). Safety Data Sheet: (1S,2S)-(+)-1,2-Diaminocyclohexane.
  • Fülöp, F. (2001). A Simple Synthesis of Orthogonally Protected 2,5-Diaminocyclohexane-carboxylic Acids. Ingenta Connect.
  • Chem-Impex. (n.d.). 3,5-Dioxocyclohexane-1-carboxylic acid.
  • PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid.
  • Synblock. (2025, May 20). 3,5-dimethoxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dioxocyclohexane-1-carboxylic acid.
  • ChemSynthesis. (2025, May 20). 3,5-dioxocyclohexanecarboxylic acid.
  • BLD Pharm. (n.d.). 1-(Dimethylamino)cyclohexane-1-carboxylic acid.
  • Google Patents. (n.d.).
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Wikipedia. (n.d.). cis,cis-1,3,5-Triaminocyclohexane.
  • PubMed. (2014, May 22).
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • PubChem. (n.d.). 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis.
  • American Elements. (n.d.). Carboxylic Acids.
  • ResearchGate. (2025, August 6). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design.
  • Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid cis 95.
  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid.

Sources

Thermodynamic properties of cyclic beta-amino acids

Thermodynamic Properties of Cyclic -Amino Acids: A Technical Guide for Rational Foldamer Design

Executive Summary

This technical guide addresses the thermodynamic principles governing cyclic



Part 1: Structural Fundamentals & Conformational Thermodynamics

The thermodynamic distinctiveness of cBAAs stems from the "pre-organization" of the backbone torsion angles. In linear peptides, folding requires freezing multiple rotatable bonds (high entropic cost). In cBAAs, the ring structure locks the


Ring Strain and Stereochemical Constraints

The thermodynamic stability of the resulting foldamer is dictated by the stereochemistry (cis vs. trans) and ring size.

  • Trans-ACPC (5-membered): The trans isomer imposes a torsion angle

    
    . This specific constraint forces the backbone into a conformation that heavily favors the 12-helix  (defined by 12-membered ring hydrogen bonds).
    
  • Trans-ACHC (6-membered): The trans isomer locks the backbone into a chair conformation with

    
    , which is the thermodynamic global minimum for forming the 14-helix .
    
  • Cis-Isomers: Often lead to strand-like or sheet-like structures due to the disruption of the hydrogen-bonding vector required for helix formation.

Thermodynamic Logic of Rigidification

The following diagram illustrates the causal link between cyclic constraints and thermodynamic binding affinity.

ThermodynamicLogicLinearLinear beta-Amino AcidCyclicCyclic beta-Amino Acid (cBAA)Linear->CyclicCyclizationPreOrgPre-organized BackboneCyclic->PreOrgSteric LockEntropyReduced Conformational Entropy (Low S_unfolded)DeltaGMore Negative Delta G_foldingEntropy->DeltaGMinimizes Entropic PenaltyPreOrg->EntropyRestricts RotationsAffinityHigh Affinity Target BindingDeltaG->AffinityThermodynamic Stability

Figure 1: The thermodynamic cascade of rigidification. Cyclization reduces the entropy of the unfolded state (

Part 2: Physicochemical Profiling ( , , Solubility)

Accurate thermodynamic modeling requires precise physicochemical constants. cBAAs exhibit distinct ionization profiles compared to

Comparative Ionization Constants

The insertion of a methylene group (or ring segment) attenuates the inductive effect of the ammonium group on the carboxylate, making the carboxylate less acidic (higher


Property

-Amino Acid (Glycine)
Linear

-Amino Acid (

-Alanine)
Cyclic

-Amino Acid (ACPC/ACHC)
Thermodynamic Implication

(-COOH)
~2.3~3.63.8 – 4.2 Higher

means reduced zwitterionic character at low pH; affects solubility in acidic media.

(-NH3+)
~9.6~10.210.0 – 10.6 Remains protonated at slightly higher pH; relevant for cation-pi interactions in binding pockets.

-3.21-3.05-1.5 to 0.5 Ring hydrophobicity increases lipophilicity, improving membrane permeability compared to linear counterparts.
Solubility and Aggregation

While cBAAs improve lipophilicity, they also increase the risk of aggregation. The thermodynamic drive for aggregation is often hydrophobic burial of the non-polar rings.

  • Critical Insight: Trans-isomers in helical folds expose hydrophobic side chains (or rings) in specific "faces." If not properly patterned (e.g., alternating with polar residues), these faces drive thermodynamic aggregation, precipitating the peptide.

Part 3: Experimental Protocols for Thermodynamic Characterization

To validate the thermodynamic properties of cBAA-containing peptides, two primary workflows are essential: Potentiometric Titration (for monomer constants) and Isothermal Titration Calorimetry (ITC) (for oligomer binding thermodynamics).

Protocol: Potentiometric Determination of

Objective: Determine precise macroconstants for cBAA monomers to predict ionization states at physiological pH.

Reagents:

  • Analyte: 0.01 M solution of cBAA (HCl salt) in degassed water.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode pH meter at

    
     using NIST buffers (pH 4.01, 7.00, 10.01). Slope efficiency must be >98%.
    
  • Sample Preparation: Dissolve

    
     of cBAA in 
    
    
    of
    
    
    . Maintain temperature at
    
    
    using a jacketed vessel.
  • Inert Atmosphere: Purge the solution with Argon or

    
     for 15 minutes to remove dissolved 
    
    
    (which forms carbonic acid and skews high-pH data).
  • Titration: Add NaOH in

    
     increments. Record pH only after drift stabilization (
    
    
    ).
  • Data Processing: Plot pH vs. Volume NaOH. Use the Bjerrum index or software (e.g., Hyperquad) to calculate

    
     values from the inflection points.
    
Protocol: Isothermal Titration Calorimetry (ITC) for Foldamer Binding

Objective: Direct measurement of



Workflow Diagram:

ITC_ProtocolPrep1. Sample PrepDialyze Protein & Ligandin EXACT same bufferDegas2. DegassingVacuum 10 minPrevent bubblesPrep->DegasLoad3. Cell LoadingProtein in Cell (10-50 µM)Ligand in Syringe (10-20x conc)Degas->LoadRun4. Titration Run25°C, 300 rpm stir19-20 injections (2 µL each)Load->RunAnalysis5. Data AnalysisIntegrate peaks -> IsothermFit 'One Set of Sites' modelRun->Analysis

Figure 2: ITC workflow for thermodynamic characterization. Buffer matching (Step 1) is the critical control point to prevent heat of dilution artifacts.

Critical Technical Nuances:

  • Buffer Matching: The cBAA peptide and the protein target must be in identical buffers. Even a 1% mismatch in DMSO concentration (often used to solubilize cBAAs) will generate large heats of dilution that mask the binding signal. Recommendation: Dissolve the peptide in the flow-through buffer from the protein's final dialysis step.

  • c-Value Optimization: Ensure the concentration product

    
     is between 10 and 1000 for a reliable sigmoidal curve. For high-affinity cBAA foldamers (
    
    
    in nM range), low concentrations are required.

Part 4: Applications in Drug Development[1]

The thermodynamic stability provided by cBAAs translates directly to drug-like properties.

  • Proteolytic Resistance: The non-natural backbone and rigid structure prevent protease access to the amide bond. This is a kinetic stability derived from the thermodynamic inability of the protease to induce the "unfolded" transition state required for cleavage.

  • Inhibition of Protein-Protein Interactions (PPIs): PPI interfaces are often large and shallow.

    
    -helices are common recognition motifs. cBAA foldamers (specifically 12-helices and 14-helices) can mimic these 
    
    
    -helices with higher affinity because they do not pay the "entropic tax" of folding upon binding—they are already folded.
Case Study Reference

Research by the Gellman and Fülöp groups has demonstrated that trans-ACHC residues incorporated into




References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

  • Fülöp, F., et al. (2012).[1] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." Journal of Organic Chemistry. Link

  • Fisher, B. F., et al. (2018).[2] "Thermodynamic Scale of

    
    -Amino Acid Residue Propensities for an 
    
    
    -Helix-like Conformation." Journal of the American Chemical Society. Link
  • Velazquez-Campoy, A., et al. (2004). "Isothermal titration calorimetry." Methods in Molecular Biology. Link

Role of 3,5-Diaminocyclohexane-1-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Conformational Design and Medicinal Chemistry Applications[1]

Executive Summary

In the realm of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional, saturated systems (


 enrichment) is a critical strategy for improving solubility, reducing toxicity, and accessing novel chemical space. 3,5-Diaminocyclohexane-1-carboxylic acid (3,5-DACH)  represents a privileged, underutilized scaffold offering a unique "tripodal" geometry.

Unlike the ubiquitous 1,2-diaminocyclohexane (used in oxaliplatin), the 3,5-isomer provides a 1,3-meta substitution pattern. When in the all-cis configuration, this scaffold allows for the projection of three functional groups into defined spatial vectors from a rigid, all-equatorial chair conformation. This guide details the structural physics, synthetic protocols, and application of 3,5-DACH as a mimetic for gamma-peptides and aminoglycoside cores.

Part 1: Structural & Conformational Analysis

The utility of 3,5-DACH lies in its ability to act as a conformational lock . To understand its application, one must analyze the thermodynamics of the cyclohexane chair.

1.1 The "All-Equatorial" Stability

The most medicinally relevant stereoisomer is (1R,3S,5r)-3,5-diaminocyclohexane-1-carboxylic acid (the all-cis isomer).

  • Thermodynamics: In this configuration, the carboxylate at C1 and the amines at C3 and C5 can all adopt equatorial positions simultaneously.

  • Rigidity: This 1,3,5-triequatorial arrangement minimizes 1,3-diaxial strain (A-value penalties), creating a highly stable chair conformation that resists ring flipping.

  • Vector Projection: The functional groups diverge radially, making it an ideal "spacer" or "hub" for fragment-based drug discovery (FBDD).

1.2 Comparison with Other Isomers
  • 1,2-DACH: Often suffers from gauche interactions between vicinal substituents.

  • 1,4-DACH: Rigid, but linear.

  • 3,5-DACH: Angular. It mimics the turn structures found in proteins (e.g.,

    
    -turns) and the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.
    

Visualization: Conformational Logic of 3,5-DACH

DACH_Conformation cluster_0 Stereochemical Configuration cluster_1 Pharmacophore Projection Isomer All-cis (1,3,5) Isomer Conf Chair Conformation Isomer->Conf Adopts Stability Thermodynamic Minimum Conf->Stability All-Equatorial (No 1,3-diaxial strain) C1 C1: Carboxyl (Acid/Amide) Stability->C1 Fixes Vector C3 C3: Amine (Cation/H-Bond) Stability->C3 Fixes Vector C5 C5: Amine (Cation/H-Bond) Stability->C5 Fixes Vector Target Target Binding (RNA/Protein) C1->Target C3->Target C5->Target

Caption: The all-cis 3,5-DACH scaffold locks pharmacophores in an equatorial orientation, maximizing stability and binding predictability.

Part 2: Synthetic Protocols

The synthesis of 3,5-DACH is classically achieved through the hydrogenation of aromatic precursors. This approach is scalable and avoids complex stereoselective ring-closing steps.

Protocol A: High-Pressure Hydrogenation (Industrial Standard)

Objective: Conversion of 3,5-dinitrobenzoic acid to 3,5-diaminocyclohexane-1-carboxylic acid. Precursor: 3,5-Dinitrobenzoic acid (Commercial CAS: 99-34-3).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 50 g of 3,5-dinitrobenzoic acid in 300 mL of solvent (Methanol or Ethanol).[1]

    • Note: Water/Sodium Hydroxide solutions can also be used if the salt form is desired to increase solubility.

  • Catalyst Loading:

    • Add 5% Rh/C or Ni-Al alloy (Raney Nickel type) catalyst.

    • Ratio: Approximately 0.5 - 5% w/w relative to substrate.

    • Critical: Rhodium is preferred for ring saturation (aromatic to cyclohexane) under milder conditions than Palladium.

  • Hydrogenation:

    • Pressure: 2.0 - 5.0 MPa (20 - 50 bar). High pressure is required to reduce the aromatic ring after reducing the nitro groups.

    • Temperature: 70°C - 150°C.

    • Duration: 2 - 10 hours. Monitor H₂ uptake until cessation.

  • Work-up:

    • Filter the catalyst while hot (to prevent product precipitation on the catalyst).

    • Concentrate the filtrate.

    • Purification: Recrystallize from water/ethanol or convert to the hydrochloride salt (using HCl/MeOH) for isolation.

Self-Validating Checkpoint:

  • NMR Verification: Disappearance of aromatic protons (~8.5-9.0 ppm). Appearance of cyclohexane methine protons (~2.0-3.5 ppm).

  • Stereochemistry Check: The all-cis isomer is often the major product due to catalytic surface adsorption geometry, but cis/trans mixtures may require separation via fractional crystallization or ion-exchange chromatography.

Part 3: Medicinal Chemistry Applications[3][4][5]
3.1 Aminoglycoside Mimetics (RNA Targeting)

Aminoglycosides (e.g., Neomycin, Gentamicin) bind to bacterial rRNA using the 2-deoxystreptamine (2-DOS) ring—a cyclohexane with 1,3-diamines.

  • The Problem: Natural aminoglycosides have high toxicity (nephrotoxicity/ototoxicity) and complex synthesis.

  • The 3,5-DACH Solution: 3,5-DACH serves as a simplified, carbocyclic mimic of the 2-DOS ring.

  • Mechanism: The protonated amines at C3 and C5 mimic the ammonium groups of 2-DOS, engaging in electrostatic interactions with the phosphate backbone of RNA. The C1-carboxyl allows for the attachment of diverse side chains to probe the ribose binding pockets.

3.2 Peptidomimetics: Gamma-Amino Acid Scaffolds

3,5-DACH is technically a cyclic


-amino acid (3 carbons between acid and amine).
  • Foldamers: When incorporated into peptide backbones, the cyclohexane ring restricts rotation around the

    
     and 
    
    
    
    bonds.[2]
  • Turn Induction: The rigid angle promotes the formation of stable secondary structures, such as helices or turns, which are critical for disrupting Protein-Protein Interactions (PPIs).

3.3 Combinatorial Library Design

The scaffold is ideal for Diversity-Oriented Synthesis (DOS) .

  • C1 (Acid): Amide coupling with amines (R1).

  • C3 (Amine): Reductive amination or acylation (R2).

  • C5 (Amine): Orthogonal protection allows for a different substituent (R3).

Table 1: Physicochemical Profile of the 3,5-DACH Scaffold

PropertyValue/DescriptionImpact on Drug Design
Molecular Weight 158.19 g/mol Low MW leaves room for large substituents (Fragment-Based Design).
LogP ~ -1.5 (Zwitterion)Highly hydrophilic; improves solubility of lipophilic payloads.
pKa (Amines) ~9.5 - 10.5Protonated at physiological pH; ideal for cation-pi or electrostatic interactions.
Geometry Rigid ChairReduces entropic penalty upon binding to target.
Topology 1,3,5-RadialAllows simultaneous probing of three distinct pockets in a receptor.
Part 4: Case Study - Designing a Factor Xa Inhibitor

Hypothetical workflow based on scaffold properties.

  • Core Selection: Use cis-3,5-diaminocyclohexane-1-carboxylic acid as the central hub.

  • S1 Pocket Targeting: Couple the C1-carboxylic acid with a 4-methoxybenzimidamide derivative (known to bind the S1 specificity pocket of serine proteases).

  • S4 Pocket Targeting: Acylate the C3-amine with a hydrophobic aryl group (e.g., chlorothiophene) to occupy the aryl-binding S4 pocket.

  • Solubility/Selectivity: Leave the C5-amine free or alkylate with a small polar group to interact with solvent or specific backbone carbonyls.

Workflow Diagram: Library Synthesis

Library_Synthesis Start 3,5-Dinitrobenzoic Acid Step1 Hydrogenation (Rh/C, H2, 50 bar) Start->Step1 Inter cis-3,5-DACH Core Step1->Inter Branch1 Path A: C1 Coupling (Amide Bond) Inter->Branch1 Selectivity Branch2 Path B: C3/C5 Acylation (Schotten-Baumann) Inter->Branch2 Diversity Final Spatially Defined Bioactive Ligand Branch1->Final Branch2->Final

Caption: Divergent synthesis strategy transforming the aromatic precursor into a bioactive library.

References
  • Synthesis of 3,5-diaminobenzoic acid (Precursor)

    • Title: Preparation method of 3,5-diaminobenzoic acid via catalytic hydrogenation.[1][3][4]

    • Source: Google P
    • URL
  • Aminoglycoside Mimetics (3,5-diamino pharmacophore)

    • Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC).
    • URL:[Link]

  • Conformational Analysis of 1,3,5-Trisubstituted Cyclohexanes

    • Title: Conformational Analysis of Saturated Heterocycles (and carbocyclic analogs).
    • Source: Royal Society of Chemistry / LibreTexts.
    • URL:[Link]

  • Peptidomimetics and Turn Scaffolds

    • Title: Pyrrole-based Scaffolds For Turn Mimics (Contextualizing 1,3-rel
    • Source: NIH PubMed Central.
    • URL:[Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 3,5-Diaminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-diaminocyclohexane-1-carboxylic acid, a valuable saturated carbocyclic β-amino acid, from the readily available aromatic precursor, 3,5-diaminobenzoic acid. The synthetic strategy hinges on the catalytic hydrogenation of the aromatic ring, a robust and scalable method for accessing alicyclic scaffolds. This guide furnishes detailed protocols, from the preparation of the starting material to the final purification and characterization of the target molecule. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities with potential applications in medicinal chemistry and material science.

Introduction

Saturated carbocyclic β-amino acids are of significant interest in medicinal chemistry as they serve as constrained scaffolds that can mimic peptide secondary structures, such as β-turns and helices. The incorporation of these rigid structures into peptides can enhance their metabolic stability, receptor affinity, and bioavailability. 3,5-Diaminocyclohexane-1-carboxylic acid, with its vicinal diamine functionality and a carboxylic acid handle, presents a versatile building block for the synthesis of peptidomimetics, molecular probes, and novel polymers.

The synthesis of this target molecule from 3,5-diaminobenzoic acid involves the reduction of the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and atom economy.[1][2] However, the hydrogenation of aromatic rings, particularly those bearing functional groups, requires careful optimization of reaction conditions to achieve high conversion and selectivity while avoiding undesirable side reactions.[3] This application note provides a detailed, two-stage protocol for the synthesis, purification, and characterization of 3,5-diaminocyclohexane-1-carboxylic acid.

Synthesis Overview

The overall synthetic route is a two-step process starting from 3,5-dinitrobenzoic acid:

  • Reduction of 3,5-dinitrobenzoic acid: The nitro groups are reduced to primary amines to yield 3,5-diaminobenzoic acid.

  • Hydrogenation of 3,5-diaminobenzoic acid: The aromatic ring of the intermediate is hydrogenated to afford the target 3,5-diaminocyclohexane-1-carboxylic acid.

Synthesis_Workflow 3,5-Dinitrobenzoic_acid 3,5-Dinitrobenzoic acid 3,5-Diaminobenzoic_acid 3,5-Diaminobenzoic acid 3,5-Dinitrobenzoic_acid->3,5-Diaminobenzoic_acid Catalytic Hydrogenation (Nitro Reduction) H₂, Pd/C 3,5-Diaminocyclohexane-1-carboxylic_acid 3,5-Diaminocyclohexane- 1-carboxylic acid 3,5-Diaminobenzoic_acid->3,5-Diaminocyclohexane-1-carboxylic_acid Catalytic Hydrogenation (Ring Saturation) H₂, Rh/C, High Pressure Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification (e.g., Ion-Exchange Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (HRMS) Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC FTIR FTIR Spectroscopy Purified_Product->FTIR

Sources

Application Notes & Protocols: Functionalization of 3,5-Diaminocyclohexane-1-carboxylic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a trifunctional building block of significant interest in medicinal chemistry and drug delivery. Its rigid cyclohexane core offers a defined three-dimensional geometry, while the presence of two amino groups and one carboxylic acid provides three distinct points for chemical modification. This unique arrangement allows for the development of complex, multi-component drug delivery systems, including targeted drug conjugates, prodrugs, and branched linkers. This document provides a detailed guide for researchers, outlining strategies and step-by-step protocols for the selective functionalization of this versatile scaffold. We will explore orthogonal protection strategies, site-specific modification of each functional group, and methods for the purification and characterization of the resulting conjugates.

Introduction: The Strategic Advantage of the Diaminocyclohexane Scaffold

The design of effective drug delivery systems often requires precise control over the spatial arrangement of multiple components, such as a therapeutic payload, a targeting ligand, and a solubilizing agent. The 3,5-diaminocyclohexane-1-carboxylic acid molecule provides a pre-organized, non-peptidic scaffold to achieve this. Unlike linear linkers, its cyclohexane backbone introduces conformational rigidity, which can be crucial for optimizing interactions with biological targets.[1][2]

The three functional groups—two primary amines at the 3- and 5-positions and a carboxylic acid at the 1-position—exhibit different chemical reactivities, enabling selective modification through a well-planned synthetic route. This guide will focus on the foundational chemistry required to harness this potential, emphasizing orthogonal protection and activation strategies that form the cornerstone of its application in drug delivery.

Foundational Strategy: Orthogonal Protection

To achieve selective functionalization of the three reactive sites, an orthogonal protection strategy is paramount.[3] This involves using protecting groups for the two amine functionalities and the carboxylic acid that can be removed under different, non-interfering conditions.[4] The choice of protecting groups is dictated by the planned sequence of modifications and the chemical stability of the desired cargo (e.g., drug, linker, or ligand).

The most common orthogonal schemes in peptide and bioconjugation chemistry are directly applicable here:

  • Acid-labile groups: The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, readily removed by treatment with acids like trifluoroacetic acid (TFA).[4][5]

  • Base-labile groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone for amine protection, cleaved under mild basic conditions, typically with piperidine in DMF.[4][6]

  • Hydrogenolysis-labile groups: The Carboxybenzyl (Cbz or Z) group for amines and benzyl (Bn) esters for carboxylic acids are stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.[4][7]

Table 1: Common Orthogonal Protecting Groups for the Diaminocyclohexane Scaffold
Functional GroupProtecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal To
Amino tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Fmoc, Cbz, Bn Ester
Amino 9-fluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% Piperidine in DMF)Boc, Cbz, Bn Ester
Amino CarboxybenzylCbz (Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
Carboxylic Acid Benzyl EsterBnBenzyl alcohol, Acid catalystCatalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
Carboxylic Acid Methyl/Ethyl EsterMe/EtMethanol/Ethanol, Acid catalystSaponification (e.g., LiOH, NaOH)Boc, Cbz

The following workflow illustrates a typical orthogonal strategy for sequential functionalization.

G A 3,5-Diaminocyclohexane- 1-carboxylic acid B Step 1: Protect Amines (e.g., with Boc) A->B C Step 2: Protect Carboxylic Acid (e.g., as Benzyl Ester) B->C D Fully Protected Scaffold (Boc)₂-Scaffold-OBn C->D E Step 3: Selective Deprotection (e.g., H₂/Pd-C to remove Bn) D->E F Free Carboxylic Acid (Boc)₂-Scaffold-OH E->F G Step 4: Functionalize COOH (Couple Drug 1) F->G H Step 5: Selective Deprotection (TFA to remove Boc) G->H I Free Amines (H₂N)₂-Scaffold-Drug 1 H->I J Step 6: Functionalize Amines (Couple Ligand/Drug 2) I->J K Final Conjugate J->K

Caption: Orthogonal protection workflow for sequential functionalization.

Protocols for Site-Specific Functionalization

This section provides detailed, step-by-step protocols for the protection and functionalization of each reactive site on the scaffold.

Functionalization of the Carboxylic Acid Group

Modification of the carboxylic acid is typically achieved by forming an active ester or acyl halide, which then readily reacts with a nucleophile (e.g., an amine on a drug molecule).[8][9] This requires the amino groups on the scaffold to be protected first to prevent intramolecular or intermolecular polymerization.

Protocol 3.1.1: Di-Boc Protection of Scaffold Amines

  • Rationale: Protection of the two primary amines with Boc groups is a common first step. It renders the amines unreactive to the conditions used for carboxylic acid activation and is stable to many coupling reagents. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

  • Materials:

    • 3,5-Diaminocyclohexane-1-carboxylic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH)

    • 1,4-Dioxane

    • Water (deionized)

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3,5-diaminocyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (2.2 eq) to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

    • Once complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the di-Boc protected product.

  • Characterization:

    • ¹H NMR: Appearance of a large singlet around 1.4 ppm corresponding to the 18 protons of the two t-butyl groups.

    • Mass Spectrometry (ESI-): Observe the [M-H]⁻ ion corresponding to the mass of the di-Boc protected product.

Protocol 3.1.2: Amide Bond Formation via EDC/NHS Coupling

  • Rationale: Dicyclohexylcarbodiimide (DCC) or the more water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids.[10] The addition of N-hydroxysuccinimide (NHS) forms a semi-stable NHS-ester, which reacts efficiently with primary amines to form a stable amide bond, minimizing side reactions.

  • Materials:

    • Di-Boc-3,5-diaminocyclohexane-1-carboxylic acid (from Protocol 3.1.1)

    • Amine-containing molecule (Drug, Linker, etc.) (1.0-1.2 eq)

    • EDC hydrochloride (1.5 eq)

    • N-hydroxysuccinimide (NHS) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Procedure:

    • Dissolve the di-Boc protected scaffold (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add NHS (1.2 eq) followed by EDC hydrochloride (1.5 eq). Stir at room temperature for 1 hour to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

    • Add the amine solution and DIPEA (3.0 eq) to the activated scaffold solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Coupling A Di-Boc Scaffold-COOH C Di-Boc Scaffold-CO-NHS (Active Ester) A->C  + B EDC / NHS C_ref Di-Boc Scaffold-CO-NHS D Drug-NH₂ E Di-Boc Scaffold-CO-NH-Drug C_ref->E  +

Caption: Reaction scheme for EDC/NHS-mediated amide coupling.

Functionalization of the Amino Groups

The primary amines on the scaffold are excellent nucleophiles and can be modified through various reactions.[11][12] This requires the carboxylic acid to be protected, typically as an ester, to prevent it from interfering with the reaction.

Protocol 3.2.1: Carboxylic Acid Protection as a Methyl Ester

  • Rationale: Esterification is a straightforward method to protect the carboxylic acid. Using methanolic HCl or thionyl chloride in methanol provides a simple and effective way to form the methyl ester.

  • Materials:

    • 3,5-Diaminocyclohexane-1-carboxylic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Procedure:

    • Suspend 3,5-diaminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the methyl ester dihydrochloride salt.

Protocol 3.2.2: Acylation of Amino Groups with an Activated Ester

  • Rationale: Succinimidyl (NHS) esters are common reagents for acylating amines to form stable amide bonds.[11] The reaction proceeds cleanly under mild basic conditions. This protocol assumes a di-acylation of both amino groups. For mono-acylation, careful control of stoichiometry (using a sub-stoichiometric amount of the acylating agent) is required, which often results in a mixture of products requiring careful purification.

  • Materials:

    • Scaffold methyl ester dihydrochloride salt (from Protocol 3.2.1)

    • NHS-ester of the molecule to be conjugated (e.g., NHS-Fluorescein, NHS-PEG) (2.1 eq)

    • Anhydrous DMF

    • DIPEA or TEA (4.0-5.0 eq)

  • Procedure:

    • Dissolve the scaffold methyl ester salt (1.0 eq) in anhydrous DMF.

    • Add DIPEA (enough to neutralize the HCl salts and provide a slight excess, ~4.5 eq).

    • Add the NHS-ester (2.1 eq) to the solution.

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS for the formation of the di-substituted product.

    • Purify the product using reverse-phase HPLC.

Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the final conjugate.

Purification
  • Flash Column Chromatography: Useful for non-polar to moderately polar compounds, typically after initial workup. Silica gel is the standard stationary phase.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for purifying final conjugates, especially those with high polarity or that are intended for biological use. C18 columns are most common, using gradients of water and acetonitrile (often with 0.1% TFA as a modifier).

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key diagnostics include the disappearance of starting material signals and the appearance of new signals corresponding to the attached moieties (e.g., aromatic protons from a drug, repeating -(CH₂CH₂O)- units from PEG).[13][14]

    • ¹³C NMR: Confirms the carbon skeleton of the conjugate.

    • 2D NMR (COSY, HSQC): Can be used to assign complex spectra and confirm connectivity.[15][16]

  • Mass Spectrometry (MS):

    • LC-MS: Used for reaction monitoring and purity assessment.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.[17]

Table 2: Example Characterization Data for a Model Conjugate
Conjugate StructureTechniqueExpected Observation
Di-Boc-Scaffold-CONH-Benzylamine¹H NMR Singlet at ~1.4 ppm (18H, Boc); Multiplets at ~7.3 ppm (5H, Phenyl); Doublet at ~4.4 ppm (2H, Benzyl CH₂).
HRMS (ESI+) Calculated m/z for [M+H]⁺ matches observed m/z to within 5 ppm.
(Fluorescein-CO-NH)₂-Scaffold-COOCH₃LC-MS A single major peak with the expected m/z for the di-substituted product.
UV-Vis Absorbance maximum characteristic of the fluorescein chromophore (~494 nm).

Conclusion

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a powerful and versatile tool for the construction of sophisticated drug delivery systems. By employing a systematic approach based on orthogonal protection, selective activation, and rigorous characterization, researchers can precisely engineer multi-component conjugates. The protocols and strategies outlined in this guide provide a robust foundation for exploring the full potential of this unique chemical scaffold in the development of next-generation therapeutics.

References

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  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

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  • ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. [Diagram]. Available at: [Link]

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  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139. Available at: [Link]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

  • NPTEL-NOC IITM. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Zhang, Y., et al. (2024). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 29(3), 698. Available at: [Link]

  • Luthra, R., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9, 12814. Available at: [Link]

  • Hu, J., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. Available at: [Link]

  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(13), 3009-3024. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Ni, Y., et al. (2017). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 7(8), 5467–5471. Available at: [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(8), 2829-2836. Available at: [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. Available at: [Link]

  • Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 48(2-3), 115–136. Available at: [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available at: [Link]

  • Google Patents. (1989). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.
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  • Cruz, C., et al. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 27(19), 6296. Available at: [Link]

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  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6), 1123-1126. Available at: [Link]

  • Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry, 18, 54–61. Available at: [Link]

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Sources

Application Notes & Protocols: Synthesis of Peptidomimetics Containing 3,5-Diaminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Diaminocyclohexane Scaffold

In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] A key approach in peptidomimetic design is the incorporation of conformationally constrained building blocks to pre-organize the molecule into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[1][2]

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a particularly compelling building block. As a cyclic β-amino acid derivative, its rigid cyclohexane ring introduces significant conformational constraints.[3][4] This rigidity can lock the peptide backbone into specific secondary structures, such as helices or turns, which are often crucial for biological recognition.[3][5] Furthermore, the two amino groups at the 3- and 5-positions provide versatile handles for introducing additional side chains, creating complex and topographically diverse structures that can probe protein-protein interactions with high specificity. This guide provides a comprehensive overview and detailed protocols for the synthesis of these advanced peptidomimetics, focusing on solid-phase synthesis strategies.

The Cornerstone: Orthogonally Protected Monomer Synthesis

The success of the entire peptidomimetic synthesis hinges on the availability of a 3,5-diaminocyclohexane-1-carboxylic acid monomer with three distinct, orthogonally protected functional groups (the α-carboxylic acid and the two amino groups).[6][7] Orthogonality is critical as it allows for the selective deprotection of one functional group without affecting the others, enabling controlled, stepwise elongation of the peptide chain on a solid support.[6][8]

A common and effective strategy is to protect one amino group with Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and the other with Boc (tert-butoxycarbonyl), which is acid-labile. The carboxylic acid is typically activated for coupling rather than protected during solid-phase peptide synthesis (SPPS).

Expert Insight: The choice of protecting groups is paramount. The Fmoc/Boc combination is a classic orthogonal scheme. The Fmoc group is removed with a mild base (like piperidine) to expose the amine for peptide chain elongation, while the Boc group remains intact. This Boc-protected amine can later be deprotected with acid (like TFA) to allow for side-chain modification or cyclization.[9]

The synthesis of this monomer is a multi-step organic chemistry process, often starting from commercially available cyclic precursors. While a detailed synthetic route for the monomer is beyond the scope of this application note, researchers should consult specialized organic synthesis literature for established procedures. For the purpose of this guide, we will assume the availability of the key building block: (1s,3s,5s)-3-(tert-butoxycarbonylamino)-5-(fluorenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid .

G structure structure Fmoc Fmoc Boc Boc COOH COOH

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of the diaminocyclohexane monomer into a peptide sequence is efficiently achieved using Fmoc-based SPPS. The cyclic and sterically hindered nature of this amino acid requires optimized coupling conditions to ensure high efficiency.[10][11]

The Challenge of Steric Hindrance

The bulky cyclohexane ring makes the carboxylic acid less accessible for peptide bond formation compared to standard α-amino acids.[10] This steric hindrance can lead to slow reaction rates and incomplete coupling, resulting in deletion sequences.[10][12] To overcome this, the use of potent coupling reagents and optimized reaction conditions is not just recommended, but essential.

Recommended Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for hindered couplings.[12] More powerful uronium or phosphonium salt-based reagents are required.

ReagentClassKey Advantages
HATU Uronium SaltHighly reactive, rapid kinetics, low racemization risk. Very effective for hindered amino acids.[13]
HBTU Uronium SaltA common, effective, and slightly less expensive alternative to HATU.[13]
COMU Uronium SaltCoupling efficiency comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[14]
PyAOP Phosphonium SaltSuccessfully used for preparing peptides with highly hindered residues.

Expert Insight: For the first coupling of the 3,5-Diaminocyclohexane-1-carboxylic acid monomer, HATU is the preferred choice due to its superior ability to overcome steric hindrance and drive the reaction to completion.[13] It is often beneficial to perform a "double coupling," where the coupling step is repeated a second time before moving to the next deprotection step, to maximize yield.

Detailed SPPS Protocol

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Amino Acids: Standard Fmoc-protected amino acids and the orthogonally protected diaminocyclohexane monomer

  • Activation Solution: 0.5 M HATU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit (for monitoring reaction completion)

Protocol Steps:

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (AA/HATU/DIPEA in DMF) Wash_1->Coupling Wash_2 4. DMF Wash Coupling->Wash_2 Check_Completion 5. Check Completion (Kaiser Test) Wash_2->Check_Completion Repeat_Coupling Double Couple Check_Completion->Repeat_Coupling Negative (Yellow) Next_Residue Proceed to Next Residue Check_Completion->Next_Residue Positive (Blue) Repeat_Coupling->Coupling

  • Resin Swelling: Place the resin in a reaction vessel. Add DCM and allow it to swell for 30 minutes. Drain the DCM and wash with DMF (3x).

  • Initial Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling the Monomer:

    • In a separate vial, pre-activate the (1s,3s,5s)-3-(Boc-amino)-5-(Fmoc-amino)cyclohexane-1-carboxylic acid (4 eq. relative to resin loading).

    • Dissolve the monomer and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Note: This extended coupling time is due to steric hindrance.

  • Monitoring: Perform a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete. If negative (beads are yellow/colorless), proceed to the next step. If incomplete, drain the vessel and repeat step 4 (double coupling).

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent standard Fmoc-amino acid to be added to the chain. Standard amino acids typically require shorter coupling times (30-60 minutes).

Cleavage, Deprotection, and Purification

Once the synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all remaining protecting groups (including the Boc group on the cyclohexane ring and any acid-labile side-chain protecting groups) must be removed.

Cleavage Cocktail

A standard cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups.

ReagentComponentVolume %Purpose
Reagent K Trifluoroacetic Acid (TFA)82.5%Cleavage agent, removes Boc/tBu groups
Phenol5%Scavenger for carbocations
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents re-attachment

Protocol:

  • Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes. The exact gradient must be optimized for each specific peptidomimetic.

  • Detection: 220 nm and 280 nm

Characterization and Analysis

The purified peptidomimetic must be rigorously characterized to confirm its identity and purity.

TechniquePurposeExpected Outcome
LC-MS Purity & Mass VerificationA single major peak in the chromatogram. The observed mass should match the calculated theoretical mass of the desired product.
High-Res MS (e.g., Orbitrap) Precise Mass ConfirmationProvides high-resolution mass data to confirm the elemental composition.
NMR Spectroscopy Structural Elucidation1D (¹H) and 2D (COSY, TOCSY) NMR in a suitable solvent (e.g., DMSO-d₆) can confirm the sequence and reveal conformational preferences of the cyclohexane ring.[5]

References

  • Benchchem. (n.d.). Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Artacho, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00906H.
  • Adluri, B., et al. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study.
  • Adluri, B., et al. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications (RSC Publishing).
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. DOI: 10.1002/1097-0282(2000)55:2<123::AID-BIP30>3.0.CO;2-F.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Fairlie, D. P., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed.
  • Vagner, J., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3,5-Diaminocyclohexane-1-carboxylic acid in polymerization

[1]

Ticket ID: DACA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Subject: Overcoming Zwitterionic "Brick Dust" Behavior in Polyamide Synthesis[1]

The Core Problem: Why won't this dissolve?

You are likely experiencing what we call the "Zwitterionic Lattice Lock."

3,5-Diaminocyclohexane-1-carboxylic acid (DACA) is not merely a difficult monomer; it is an internal salt.[1] In its solid state, the proton from the carboxylic acid migrates to one of the amine groups, creating a zwitterion (

1
  • Symptom: The monomer acts like "brick dust" in standard organic solvents (THF, Chloroform, Acetone).

  • Symptom: In polar aprotic solvents (DMSO, DMAc, NMP), it forms a suspension rather than a true solution, leading to low molecular weight oligomers during polymerization.[1]

To polymerize DACA effectively, you must break the internal salt before or during the reaction.

Troubleshooting Guides & Protocols
Method A: The "Inorganic Salt" Protocol (For Direct Polycondensation)

Best for: Direct reaction with dicarboxylic acids using phosphorylation agents (Yamazaki-Higashi conditions).

The Logic: Adding inorganic salts (LiCl, CaCl₂) to amide solvents increases the ionic strength of the medium. The lithium cations coordinate with the carbonyl oxygens, and the chloride anions interact with the amide protons, effectively "shielding" the zwitterionic charges and allowing the molecule to solvate.

Solubility Matrix (DACA Monomer):

Solvent SystemTemperatureSolubility StatusNotes
Pure NMP 25°C - 80°CInsolubleSuspension only.[1]
NMP + 5 wt% LiCl 60°CSoluble Requires heating to dissolve initially.[1]
DMAc + 4 wt% LiCl 60°CSoluble Excellent for film casting post-synthesis.[1]
DMSO 25°CPartially SolubleHygroscopic nature of DMSO can kill molecular weight.[1]
THF / Chloroform RefluxInsolubleDo not use.[1]

Step-by-Step Protocol:

  • Dry Everything: Flame-dry a 3-neck flask under nitrogen flow.

  • Solvent Prep: Dissolve anhydrous LiCl (4-5 wt%) in anhydrous NMP at 100°C. Cool to room temperature.

  • Monomer Addition: Add DACA to the LiCl/NMP solution. Stir at 60°C until a clear solution is obtained.

  • Polymerization: Add the equimolar dicarboxylic acid, Pyridine, and Triphenyl phosphite (TPP).[1]

  • Reaction: Heat to 100-110°C for 3 hours. The solution should become viscous.[1]

Method B: The "Silylation" Protocol (The Pro Move)

Best for: Reacting with Acid Chlorides (Low Temperature Polycondensation).

The Logic: This is the most robust method.[1] You react the "insoluble" DACA with a silylating agent (like TMSCl or BSA).[1] This temporarily replaces the active protons with trimethylsilyl (TMS) groups.[1]

  • Result: The zwitterion is destroyed.[1] The molecule becomes a neutral, lipophilic liquid/oil that is soluble in Chloroform, THF, or DCM.

  • Bonus: The silylated amines are highly reactive toward acid chlorides, and the silyl group acts as a leaving group (producing volatile TMS-Cl rather than HCl gas).

Visualizing the Mechanism:

SilylationMechanismcluster_0Solubility TransformationZwitterionInsoluble Zwitterion(NH3+ ... COO-)IntermediateSilylated Monomer(TMS-NH ... COO-TMS)Zwitterion->Intermediate Reflux in THF/CHCl3+ Silyl AgentSilylAgentSilylating Agent(TMSCl or BSA)SilylAgent->IntermediatePolymerHigh MW Polymer(Soluble)Intermediate->Polymer + Acid Chloride(Low Temp)

Caption: Transformation of insoluble zwitterionic DACA into a soluble silylated intermediate, enabling homogeneous polymerization.

Step-by-Step Protocol:

  • Suspension: Suspend DACA in dry THF or DMAc.

  • Silylation: Add Trimethylsilyl chloride (TMSCl) (2.2 equivalents per amine/acid group) and Pyridine.[1]

    • Alternative: Use N,O-Bis(trimethylsilyl)acetamide (BSA) for a neutral byproduct approach.[1]

  • Activation: Reflux for 1-2 hours. The "brick dust" suspension will turn into a clear, homogeneous solution .[1]

  • Polymerization: Cool the solution to 0°C - 5°C.

  • Addition: Add the diacid chloride (solid or dissolved in THF) dropwise.

  • Workup: Pour into methanol. The silyl groups hydrolyze instantly, regenerating the amide/acid functionality in the polymer backbone.

Frequently Asked Questions (FAQ)

Q: Can I use interfacial polymerization (water/organic) to avoid these solubility issues? A: Yes, but proceed with caution. Since DACA is soluble in basic water (as the carboxylate salt), you can dissolve it in the aqueous phase (with NaOH) and react it with a diacid chloride in DCM.

  • Risk: The hydrolysis of the acid chloride is a competing reaction. This often leads to lower molecular weights compared to the Silylation Method (Method B).[1]

Q: My polymer precipitates early during the reaction. What happened? A: You likely hit the "Solubility Ceiling."[1] As the chain grows, the amide density increases, and hydrogen bonding causes the polymer to crash out before high MW is achieved.

  • Fix: Add LiCl (5 wt%) to your reaction solvent even if you used the silylation method.[1] The salt helps keep the growing polymer chain solvated.[1]

Q: I need to keep the Carboxylic Acid group unreacted (pendant). How do I ensure only the amines react? A: The Low-Temperature Silylation Method (Method B) is your best friend here.[1]

  • Silylate the monomer (the COOH becomes COOTMS, amines become NHTMS).[1]

  • React with diacid chloride at low temp (<0°C) .

  • The NHTMS groups react much faster with acid chlorides than the COOTMS ester.[1]

  • Upon methanol workup, the COOTMS hydrolyzes back to COOH, leaving you with a pendant acid polyamide.[1]

References
  • Ueda, M., et al. "Synthesis of polyamides from silylated diamines and acid chlorides."[1] Journal of Polymer Science: Polymer Chemistry Edition, Vol. 23, 1985.[1]

    • Core citation for the silyl
  • Yamazaki, N., et al. "Polycondensation of amino acids and hydroxy acids by using diphenyl phosphite and pyridine."[1] Journal of Polymer Science: Polymer Chemistry Edition, Vol. 13, 1975.[1]

    • Foundational text for the phosphoryl
  • Imai, Y. "Rapid Synthesis of Polyamides and Polyimides."[1] Reactive and Functional Polymers, Vol. 30, 1996.[1]

    • Review of high-performance polymer synthesis including salt-assisted solubility.

Optimizing catalyst selection for hydrogenation of diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DABA-HYD-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Process Optimization Guide

Mission Statement

This guide addresses the technical complexities of hydrogenating Diaminobenzoic Acid (DABA) . While often used as a precursor, the hydrogenation of DABA presents a bifurcated challenge depending on your target:

  • Precursor Reduction: Reducing 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid (Aromatic retention).

  • Ring Saturation: Hydrogenating 3,5-diaminobenzoic acid to 3,5-diaminocyclohexanecarboxylic acid (Aromatic saturation).

This guide focuses primarily on the Ring Saturation workflow , as this step involves critical selectivity challenges (decarboxylation, catalyst poisoning) that require precise catalyst optimization.

Phase 1: Catalyst Selection Logic

The "Metal-Substrate" Interaction Matrix

The choice of catalyst is dictated by the competition between the amine functionality (a catalyst poison) and the aromatic ring (the target).

Catalyst MetalPrimary UtilityMechanism & BehaviorRisk Profile
Rhodium (Rh/C) Ring Saturation (Gold Standard) Operates effectively at lower pressures (5–20 bar) and temperatures (<80°C). High activity for aromatic ring saturation without hydrogenolysis of C-N bonds.High Cost. Sensitive to chloride impurities.
Ruthenium (Ru/C) Ring Saturation (Industrial) Requires higher pressure (>50 bar) but offers excellent resistance to amine poisoning, especially in aqueous media. Lower cost than Rh.Lower Activity. Requires harsh conditions that may promote side reactions if not controlled.
Palladium (Pd/C) Nitro Reduction Only Excellent for reducing dinitro precursors to DABA. Poor for ring saturation of DABA; tends to cause decarboxylation or arrest at the aromatic amine stage.Decarboxylation. Pd facilitates the loss of -COOH, converting DABA to diaminobenzene or aniline derivatives.
Platinum (Pt/C) Intermediate Moderate activity. Often used when minimizing hydrogenolysis is critical, but generally less active than Rh for this specific substrate.Deactivation. Prone to poisoning by free amines.
Decision Framework: Select Your Catalyst

CatalystSelection Start Starting Material: Diaminobenzoic Acid (DABA) Goal Define Target Product Start->Goal Target_Ring Target: Diaminocyclohexane- carboxylic Acid (Ring Saturation) Goal->Target_Ring Target_Nitro Target: DABA (from Dinitro) Goal->Target_Nitro Condition_Check Reactor Pressure Limit? Target_Ring->Condition_Check Rec_Pd Recommendation: 5% Pd/C Target_Nitro->Rec_Pd Nitro Reduction Low_Press Low Pressure (< 20 bar) Condition_Check->Low_Press High_Press High Pressure (> 50 bar) Condition_Check->High_Press Rec_Rh Recommendation: 5% Rh/C (Water/Acid) Low_Press->Rec_Rh High Activity Required Rec_Ru Recommendation: 5% Ru/C (Water) High_Press->Rec_Ru Cost Efficiency

Figure 1: Decision tree for catalyst selection based on target product and reactor constraints.

Phase 2: Troubleshooting & Optimization (Q&A)

Issue 1: The Reaction Stalls at <50% Conversion

User Question: "I am using 5% Pd/C at 50°C to hydrogenate the ring of 3,5-DABA, but the reaction stops after minimal uptake. Why?"

Technical Diagnosis: You are experiencing Amine Poisoning . The free amine groups (-NH2) on the DABA molecule possess lone pairs that bind strongly to the Pd surface, blocking the active sites required for H2 adsorption. Furthermore, Pd is inherently poor at hydrogenating aromatic rings substituted with amines due to electronic repulsion effects.

Corrective Action:

  • Switch Metal: Move to 5% Rh/C or 5% Ru/C . These metals have a lower affinity for amine nitrogen adsorption in the presence of hydrogen.

  • Acidic Modification: Run the reaction in dilute acid (e.g., dilute HCl or acetic acid).

    • Mechanism:[1][2][3][4][5][6][7] Acid protonates the amine (-NH2 → -NH3+). The ammonium ion lacks the lone pair required to coordinate with the metal, preventing poisoning.

    • Caution: Ensure your autoclave (Hastelloy/Titanium) can withstand acidic halides.

Issue 2: Product Loss via Decarboxylation

User Question: "I achieved full conversion, but my yield of diaminocyclohexanecarboxylic acid is low. NMR shows formation of diaminocyclohexane."

Technical Diagnosis: You are suffering from Catalytic Decarboxylation . Benzoic acid derivatives are prone to losing CO2 under hydrogenation conditions, a pathway often catalyzed by Palladium or high temperatures (>100°C).

Corrective Action:

  • Lower Temperature: Maintain reaction temperature below 80°C . Decarboxylation activation energy is typically higher than ring hydrogenation.

  • Avoid Basic Media: While bases increase solubility (forming carboxylate salts), they can promote decarboxylation pathways in certain catalytic cycles.

  • Use Rhodium: Rhodium is highly selective for the ring and less likely to cleave the C-C bond of the carboxyl group compared to Pd.

Issue 3: Solubility Limits

User Question: "DABA is not dissolving in methanol or water, creating a slurry that clogs my sampling lines."

Technical Diagnosis: DABA is a zwitterionic amino acid with poor solubility in neutral organic solvents.

Corrective Action:

  • Aqueous Optimization: Use Water as the primary solvent.

  • pH Adjustment:

    • Acidic Route (Preferred for Catalyst Life): Add 1.1 equivalents of HCl to form the hydrochloride salt. This is highly soluble in water and prevents catalyst poisoning.[8]

    • Basic Route (Preferred for Equipment): Add 1.0 equivalent of NaOH to form the sodium salt. Note: This may require higher pressure if using Ru/C.

Phase 3: Validated Experimental Protocol

Target: Synthesis of 3,5-diaminocyclohexanecarboxylic acid from 3,5-diaminobenzoic acid. Scale: Laboratory (100 mL volume).

Reagents
  • Substrate: 3,5-Diaminobenzoic acid (10 g).

  • Catalyst: 5% Rh/C (wet, 50% water) - Load: 5 wt% relative to dry substrate.

  • Solvent: Deionized Water (80 mL).

  • Additive: Hydrochloric acid (conc., stoichiometric to amines, approx 2.1 eq) OR run neutral if using high-load Rh.

Step-by-Step Workflow
  • Preparation:

    • Dissolve DABA in water/HCl mixture. Ensure complete dissolution to form the hydrochloride salt.

    • Load the solution into a high-pressure reactor (e.g., Parr).[5]

    • Add the Rh/C catalyst carefully (pyrophoric risk: keep wet).

  • Inerting:

    • Seal reactor. Purge with Nitrogen (3 cycles, 5 bar).

    • Purge with Hydrogen (3 cycles, 5 bar) to remove nitrogen.

  • Reaction:

    • Set Pressure: 10–20 bar H2 (constant pressure mode).

    • Set Temperature: 50°C. (Do not exceed 80°C to avoid decarboxylation).

    • Agitation: High shear stirring (>1000 RPM) is critical to overcome gas-liquid mass transfer limitations.

  • Workup:

    • Cool to room temperature. Vent H2. Nitrogen purge.

    • Filtration: Filter catalyst over Celite/membrane. Note: The product is in the filtrate.[6]

    • Neutralization: If HCl was used, carefully neutralize with NaOH to isoelectric point to precipitate the free amino acid, or concentrate to isolate the salt.

Phase 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Safe Zone" for optimal yield.

ReactionPathways Start Diaminobenzoic Acid (Aromatic) Path_Main Ring Hydrogenation (Rh/C, Ru/C) Start->Path_Main + 3 H2 Path_Side1 Decarboxylation (Pd/C, High T) Start->Path_Side1 - CO2 Path_Side2 Poisoning/Stalling (Free Amine) Start->Path_Side2 Adsorption Prod_Target Diaminocyclohexane- carboxylic Acid Path_Main->Prod_Target Prod_Side1 Diaminocyclohexane (Impurity) Path_Side1->Prod_Side1 Prod_Stall Incomplete Reaction Path_Side2->Prod_Stall

Figure 2: Reaction pathway analysis showing the target route (Green) versus thermal/catalytic failure modes (Red/Yellow).

References

  • Butte, W. A., et al. (1980). Hydrogenation of aromatic amines.[3][8][9][10] U.S. Patent 4,181,680. (Demonstrates the efficacy of Ruthenium in aqueous systems for amine ring hydrogenation).

  • Strotmann, M., & Butenschön, H. (2000).[3] Catalytic Hydrogenation of Aromatic Amines at Atmospheric Pressure in Water.[3] Synthetic Communications. (Highlights Rh/C effectiveness in water/acid media).

  • Arai, M., et al. (2002). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Catalysis Letters. (Comparative study establishing Rh > Ru > Pd for benzoic acid ring saturation).

  • Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[8][11] Molecules.[1][2][3][5][8][9][10][12][13][14][15][16] (Detailed mechanism of amine poisoning on Rh and Ru surfaces).

  • Ma, J., et al. (2016). Preparation method of 3,5-diaminobenzoic acid.[4][7][17] CN Patent 105949076A. (Describes the precursor reduction step using Pd/C).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a safety risk assessment before conducting high-pressure hydrogenation.

Sources

Minimizing side reactions during acylation of 3,5-Diaminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 3,5-Diaminocyclohexane-1-carboxylic Acid

User Guide Overview

Subject: Minimizing Side Reactions During N-Acylation Substrate: 3,5-Diaminocyclohexane-1-carboxylic acid (DCHA) Primary Challenges: Chemoselectivity (Amine vs. Carboxylic Acid), Regioselectivity (Mono- vs. Bis-acylation), and Stereochemical Retention.[1]

This guide treats your synthesis as a system of competing rates. To achieve high yield and purity, you must manipulate the kinetic environment to favor N-acylation over O-acylation and polymerization.[1]

Module 1: Chemoselectivity (The N vs. O Battle)

The Problem: The carboxylic acid at position C1 is a competing nucleophile. If activated (accidentally), it forms a mixed anhydride, leading to polymerization (oligomers) or O-acyl side products.[1]

The Solution: You have two validated pathways depending on your solubility requirements and acylating agent sensitivity.

Pathway A: The Aqueous "Schotten-Baumann" Protocol

Best for: Stable acyl chlorides, scaling up, and green chemistry compliance.

Mechanism: By maintaining a basic pH (8–10), the carboxylic acid is deprotonated (


).[1] The carboxylate anion is a significantly poorer nucleophile than the neutral amine (

) toward acyl chlorides, effectively "protecting" the acid by electrostatics.

Protocol:

  • Dissolution: Dissolve DCHA in 1.0 M NaOH (2.2 equivalents). Ensure complete dissolution.

  • Cooling: Chill to 0–5 °C.

  • Addition: Add the acyl chloride (1.0–1.1 eq) dropwise over 30 minutes.

  • pH Stat: CRITICAL STEP. Simultaneously add 2.0 M NaOH dropwise to maintain pH between 8.5 and 9.5 .[1]

    • Troubleshooting: If pH < 8, amine protonates (

      
      ) and reaction stops.[1] If pH > 11, hydrolysis of the acyl chloride accelerates.[1]
      
  • Workup: Acidify to pH 3–4 to precipitate the zwitterionic product.

Pathway B: The Anhydrous "Transient Silylation" Protocol

Best for: Hydrolytically unstable acyl chlorides or lipophilic acylating agents.

Mechanism: Trimethylsilyl chloride (TMSCl) temporarily "masks" the carboxylic acid as a silyl ester and the amines as silyl amines.[1] Silyl amines are highly reactive toward acyl chlorides, while the silyl ester is inert.[1]

Protocol:

  • Suspension: Suspend DCHA in dry DCM or MeCN.

  • Silylation: Add TMSCl (3.5 eq) and reflux for 1–2 hours until a clear solution forms (indicates formation of the tris-silylated intermediate).

  • Acylation: Cool to 0 °C. Add the acyl chloride (1.0 eq) slowly.

  • Desilylation: Add MeOH (excess) and stir for 30 minutes. The TMS groups hydrolyze, regenerating the free acid and leaving the stable amide bond.

Module 2: Regioselectivity (Mono- vs. Bis-Acylation)

The Problem: DCHA has two equivalent amine groups (assuming C2 symmetry). Statistical reaction with 1 equivalent of reagent typically yields a mixture: 50% Mono, 25% Bis, and 25% Unreacted.[1]

The Solution: Copper(II) Chelation (The "Kurtz" Adaptation) This method utilizes the geometry of the 1,3-diamine motif to "lock" one amine in a complex while the other reacts.

Protocol:

  • Complexation: Dissolve DCHA in water. Add Copper(II) Acetate (0.5 eq).[1] The solution will turn deep blue/purple as the copper coordinates to the two amines.[1]

  • Acylation: Add the acylating agent.[1][2] The copper complex sterically hinders the second amine or deactivates it electronically.[1]

  • Decomplexation: Treat the reaction mixture with a chelating resin (e.g., Chelex 100) or precipitate copper as CuS using thioacetamide (in a fume hood) to release the mono-acylated product.[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct protocol based on your specific constraints.

AcylationWorkflow Start Start: Acylation of DCHA CheckAgent Is Acylating Agent Water Sensitive? Start->CheckAgent NoWater No (e.g., Acetyl Chloride, Benzoyl Chloride) CheckAgent->NoWater Robust YesWater Yes (e.g., NHS Esters, Complex Acid Chlorides) CheckAgent->YesWater Sensitive Schotten Protocol A: Schotten-Baumann NoWater->Schotten PHControl Critical Control: Maintain pH 8.5 - 9.5 Schotten->PHControl MonoSelect Requirement: Strict Mono-Acylation? PHControl->MonoSelect TMSMethod Protocol B: Transient Silylation (TMSCl) YesWater->TMSMethod SilylMech Mechanism: Form Silyl Ester (Inert) + Silyl Amine (Reactive) TMSMethod->SilylMech SilylMech->MonoSelect CopperPath Apply Copper(II) Chelation Strategy MonoSelect->CopperPath Yes (High Purity) StoichControl Use High Dilution & 0.9 eq Reagent MonoSelect->StoichControl No (Statistical OK)

Caption: Decision tree for selecting the optimal acylation strategy based on reagent stability and selectivity requirements.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a gel/polymer. What happened?

  • Diagnosis: You likely activated the carboxylic acid.[1] This happens if the pH drops below 7 (in aqueous) or if you used a coupling reagent (like EDC/DCC) without protecting the amines first.[1]

  • Fix: Ensure the carboxylic acid is either deprotonated (salt form) or protected (silyl ester) before adding the electrophile.[1]

Q2: I am seeing significant di-acylation even with 1.0 equivalent of acyl chloride.

  • Diagnosis: The reaction rate for the second acylation is faster than the first, or mixing is poor (localized high concentration).

  • Fix:

    • Switch to the Copper(II) Chelation method.[1]

    • Use High Dilution (0.05 M concentration).

    • Add the acyl chloride as a solution in DCM/THF very slowly (syringe pump).

Q3: The product is water-soluble and I can't extract it.

  • Diagnosis: DCHA derivatives are often zwitterionic (amino-acids).[1]

  • Fix: Do not use standard extraction.

    • Option A: Use Ion Exchange Chromatography (Dowex 50W).[1] Bind the product at acidic pH, wash, and elute with Ammonia.[1]

    • Option B: Isoelectric precipitation.[1] Adjust pH carefully to the isoelectric point (pI) where solubility is lowest.[1]

Q4: Is the stereochemistry at C1/C3/C5 stable?

  • Diagnosis: The cyclohexane ring is generally stable, but strong bases can cause epimerization if the acyl group is electron-withdrawing enough to acidify the alpha-proton.

  • Fix: Avoid heating above 60 °C in strong base. The Schotten-Baumann conditions (0 °C, pH 9) are safe for stereocenters.[1]

Summary of Key Data

ParameterSchotten-Baumann (Aq)Transient Silylation (Org)Copper Chelation
Solvent Water / THF (Biphasic)DCM / MeCN / TolueneWater / MeOH
pH / Base NaOH / Carbonate (pH 9)Et3N / PyridineNone (Self-buffering)
Temp 0 °C to RTReflux (Step 1) -> 0 °CRT
Selectivity Good (Chemoselective)Excellent (Solubility)Excellent (Regioselective)
Main Risk Hydrolysis of ReagentMoisture sensitivityCopper removal

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1]

  • Transient Silylation of Amino Groups. Journal of the American Chemical Society. "Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents" (2021).[1][3] [Link][1]

  • Selective Acylation of Diamines. Semantic Scholar. "Selective monoacylation of symmetrical diamines via prior complexation with boron/copper."[1] [Link][1]

  • Side Reactions in Peptide Synthesis. National Institutes of Health (PubMed). "Prevention of O-acylation during coupling." [Link]

Sources

Technical Support Center: Crystallization of 3,5-Diaminocyclohexane-1-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3,5-Diaminocyclohexane-1-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this unique cyclic diamino acid. Drawing upon established principles in amino acid and small molecule crystallization, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.

Introduction to Crystallization Challenges

3,5-Diaminocyclohexane-1-carboxylic acid presents a unique set of crystallization challenges due to its zwitterionic nature, multiple chiral centers, and the presence of two basic amino groups and one acidic carboxylic acid group. These features can lead to high solubility in polar solvents, complex pH-dependent behavior, and the potential for polymorphism.[1][2] This guide will equip you with the knowledge to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: No Crystals Forming / Persistent High Solubility

Question 1: I've dissolved my 3,5-Diaminocyclohexane-1-carboxylic acid salt, but no crystals are forming, even after cooling. What should I do?

Answer: This is a common issue, often related to high solubility or the need for a nucleation trigger. Here’s a systematic approach to troubleshoot this problem:

  • Verify Supersaturation: First, ensure you have a supersaturated solution, which is a prerequisite for crystallization.[3] If your compound is highly soluble in the chosen solvent, you may need to concentrate the solution further by carefully evaporating some of the solvent.

  • Introduce an Anti-solvent: A highly effective technique is to introduce an "anti-solvent" in which your compound is insoluble.[4][5] This miscible solvent will reduce the overall solvating power of the system, forcing your product to precipitate. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE), hydrocarbons (like hexane or heptane), or less polar esters (like ethyl acetate).[6][7] The addition should be slow and at a point of high concentration to promote crystal growth over amorphous precipitation.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH, with minimum solubility typically occurring at the isoelectric point (pI).[8][9][10] While the exact pI of 3,5-Diaminocyclohexane-1-carboxylic acid is not readily published, you can experimentally screen a range of pH values. A methodical adjustment of the pH towards neutrality may significantly decrease solubility and induce crystallization.[11]

  • Seeding: If you have previously managed to obtain even a tiny crystal, use it as a seed. A seed crystal provides a template for further crystal growth, bypassing the often-difficult nucleation stage.

  • Mechanical Agitation: Scratching the inside of the flask with a glass rod can create microscopic imperfections that may act as nucleation sites. Sonication can also sometimes induce nucleation.

Section 2: Oiling Out and Amorphous Precipitation

Question 2: Instead of crystals, my product is forming an oil or a sticky, amorphous solid. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high or the temperature is above the melting point of the solvated solid.

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to a sudden, high level of supersaturation that favors amorphous precipitation over orderly crystal growth.[12] Try cooling the solution more slowly or adding the anti-solvent dropwise with vigorous stirring.

  • Increase the Crystallization Temperature: If the oiling out persists, try running the crystallization at a higher temperature. This can sometimes be counterintuitive, but it can help to stay above the "oiling out" temperature of your compound.

  • Solvent Selection: The choice of solvent is critical. A solvent that is "too good" can lead to oiling out. Experiment with a solvent system where your compound has moderate solubility at elevated temperatures and lower solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can often provide the ideal balance.[6]

  • pH Control: For amino acid salts, being far from the isoelectric point can increase solubility and the tendency to oil out. A careful adjustment of pH might be necessary.[8]

Workflow for Troubleshooting Oiling Out

G start Oiling Out Observed step1 Reduce Rate of Supersaturation (Slower Cooling / Anti-solvent Addition) start->step1 step2 Experiment with Higher Crystallization Temperature step1->step2 If oiling persists end_success Crystals Formed step1->end_success Success step3 Modify Solvent System (e.g., add more anti-solvent initially) step2->step3 If oiling persists step2->end_success Success step4 Adjust pH closer to predicted pI step3->step4 If oiling persists step3->end_success Success step4->end_success Success end_fail Re-evaluate Purification Strategy step4->end_fail If all else fails

Caption: Troubleshooting workflow for oiling out.

Section 3: Poor Crystal Quality (Needles, Plates, Small Particles)

Question 3: I am getting crystals, but they are very fine needles or small particles that are difficult to filter and dry. How can I improve the crystal habit?

Answer: Crystal habit is influenced by a variety of factors including the solvent, cooling rate, and presence of impurities.

  • Slower Crystallization: Rapid crystal growth often leads to smaller, less well-defined crystals. A slower cooling rate or a more gradual addition of anti-solvent will give the molecules more time to arrange themselves into a more stable, larger crystal lattice.[13]

  • Solvent System Optimization: The solvent can have a profound impact on crystal morphology.[13][14] Experiment with different solvents or solvent mixtures. For example, a more viscous solvent might slow down diffusion and lead to larger crystals.

  • Temperature Cycling (Ostwald Ripening): In some cases, gently cycling the temperature of the slurry (dissolving some of the smaller particles and allowing that material to deposit on larger crystals) can improve the particle size distribution over time.

  • Impurity Removal: Even small amounts of impurities can inhibit crystal growth on certain faces, leading to undesirable habits. Consider an additional purification step for your starting material if you consistently get poor crystal quality.

Table 1: Influence of Crystallization Parameters on Crystal Habit
ParameterTo Obtain Larger, More Equant CrystalsPotential Outcome
Cooling Rate DecreaseSlower growth, better-defined crystals
Supersaturation LowerFewer nucleation events, larger crystals
Stirring Rate Optimize (avoid high shear)Gentle mixing promotes growth over secondary nucleation
Solvent Polarity VaryCan significantly alter crystal shape[13]
Section 4: Polymorphism and Reproducibility

Question 4: My crystallization is not reproducible; I sometimes get different crystal forms (polymorphs). How can I control this?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon with complex molecules.[15][16][17] Different polymorphs can have different physical properties, such as solubility and stability.

  • Strict Control of Conditions: The formation of a particular polymorph is often kinetically controlled. Therefore, strict control over temperature, cooling rate, stirring speed, and solvent composition is crucial for reproducibility.

  • Seeding with the Desired Polymorph: The most effective way to ensure the formation of a specific polymorph is to seed the crystallization with a crystal of that form. This directs the crystallization towards the desired outcome.

  • Solvent Choice: Different solvents can favor the formation of different polymorphs. A systematic screen of various solvents is recommended to identify conditions that consistently produce the desired form.[14]

  • Characterization is Key: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the different forms you are producing.[16][18] This will allow you to understand which conditions lead to which polymorph.

Diagram: Factors Influencing Polymorph Formation

G center Polymorph Outcome solvent Solvent System solvent->center temp Temperature Profile (Cooling/Heating Rate) temp->center supersat Supersaturation Level supersat->center stirring Stirring/Agitation stirring->center impurities Impurities impurities->center seeding Seeding Protocol seeding->center

Caption: Key factors controlling polymorphic outcome.

Section 5: Chiral Resolution and Diastereomeric Salts

Question 5: I am trying to perform a chiral resolution using a resolving agent, but the separation is inefficient. What are the common pitfalls?

Answer: Chiral resolution by diastereomeric salt crystallization is a powerful technique but requires careful optimization.

  • Choice of Resolving Agent: The interaction between your amino acid and the chiral resolving agent is crucial. You may need to screen several different resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphor sulfonic acid) to find one that forms diastereomeric salts with significantly different solubilities.

  • Solvent Selection: The solvent plays a critical role in differentiating the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference. A screening approach with multiple solvents is highly recommended.[19]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to your compound can be important. While a 1:1 ratio is a good starting point, sometimes sub-stoichiometric amounts can be beneficial.

  • Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a "solid solution," which makes separation by simple crystallization very difficult.[20] If you suspect this is happening, you may need to explore different resolving agents or crystallization conditions.

Experimental Protocols

Protocol 1: General Anti-solvent Crystallization
  • Dissolve the 3,5-Diaminocyclohexane-1-carboxylic acid salt in a minimum amount of a suitable hot solvent (e.g., water, methanol, or ethanol).

  • Filter the hot solution to remove any insoluble impurities.

  • Heat the solution gently and add a miscible anti-solvent (e.g., isopropanol, acetone, or diethyl ether) dropwise with stirring until the solution becomes slightly turbid.[21]

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C) to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: pH-Adjustment Crystallization
  • Dissolve the 3,5-Diaminocyclohexane-1-carboxylic acid salt in water.

  • Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH.

  • Observe the pH at which precipitation begins. This is likely near the isoelectric point.

  • Continue to adjust the pH to maximize the amount of precipitate.

  • Stir the resulting slurry for a period to allow for crystal growth and equilibration.

  • Collect the crystals by filtration, wash with cold water, and then with a water-miscible solvent like ethanol to aid in drying.

References

  • Voges, J., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • Fábián, L. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate.
  • Mate, D. M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available from: [Link]

  • Kubota, N. (2001). Control of Polymorphism in Crystallization of Amino Acid. ResearchGate. Available from: [Link]

  • Wang, X., & Lu, J. (2020). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. PMC. Available from: [Link]

  • Mate, D. M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available from: [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available from: [Link]

  • Al-kassas, R., et al. (2011). Antisolvent co-precipitation process comprising the amino acid (AA)... ResearchGate. Available from: [Link]

  • Abdalla, M., et al. (2016). Important Factors Influencing Protein Crystallization. Peertechz Publications. Available from: [Link]

  • Poornachary, S. K., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. PMC. Available from: [Link]

  • O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Available from: [Link]

  • Kolfschoten, R. C., & Sanders, J. P. M. (2016). Process for the precipitation of amino and/or organic acids from a complex feed and amino and/or organic acid particles obtainable thereby. Wageningen University & Research. Available from: [Link]

  • Tanaka, H., et al. (1989). Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives. Google Patents.
  • An, B., et al. (2017). The importance of amino acid interactions in the crystallization of hydroxyapatite. PMC. Available from: [Link]

  • van de Put, M. W. A. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available from: [Link]

  • Tantry, S. J., et al. (2019). Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). PMC. Available from: [Link]

  • Takeuchi, M., et al. (2015). Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate). PMC. Available from: [Link]

  • Oketani, R., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available from: [Link]

  • Ganduri, R., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Available from: [Link]

  • Sullivan, M., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. Available from: [Link]

  • Pharmaoffer. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Pharmaoffer. Available from: [Link]

  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. Available from: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. Books.
  • Rizzoli, C., & Calestani, G. (2015). Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. IUCr Journals. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. MDPI. Available from: [Link]

  • Ajinomoto Co., Inc. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent Office. Available from: [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. Available from: [Link]

  • Voß, A. A., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe. Available from: [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Unknown Source. Available from: [Link]

  • Gao, J., et al. (2010). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available from: [Link]

  • Berlicki, Ł., et al. (2005). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Central European Journal of Chemistry. Available from: [Link]

  • Unknown. (n.d.). Method of solidification using anti-solvent. Google Patents.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Kavadias, G., & Droghini, R. (1979). Aminocyclitols. 111. Synthesis of diaminocyclohexanediols. Canadian Journal of Chemistry. Available from: [Link]

  • Martin, J. S., et al. (2021). Synthesis of a Series of Diaminoindoles. University of Dundee. Available from: [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. Available from: [Link]

Sources

Technical Support Center: Metal Remediation in Cyclohexane Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Challenge

Synthesizing cyclohexane-based amino acids (e.g., Gabapentinoids, Tranexamic acid analogs, Cyclohexylalanine) often requires the catalytic hydrogenation of aromatic precursors using Platinum Group Metals (PGMs).

The Core Problem: Unlike standard organic intermediates, amino acids are zwitterionic ligands . The amine (


) and carboxyl (

) groups effectively chelate residual metal catalysts, creating stable soluble complexes that resist standard filtration. This guide provides a self-validating, chemically grounded protocol to break these complexes and achieve ICH Q3D compliance.

Module 1: Diagnostic & Compliance (The "Why")

Before initiating remediation, you must define your clearance target based on the Route of Administration (RoA).

ICH Q3D Class 2B Limits (Catalyst Residues)

Reference: ICH Q3D(R2) Guideline for Elemental Impurities [1]

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Platinum (Pt) 2B100101
Rhodium (Rh) 2B100101
Ruthenium (Ru) 2B100101

Diagnostic Rule: If your daily dose is 1g, your API limit is 100 ppm (Oral). If your dose is 100mg, your limit is 1000 ppm . Always calculate:


.

Module 2: Scavenger Selection & Chemistry

Activated carbon is often inefficient for zwitterions because the micropores clog with the salt-like amino acid, and the adsorption is weak compared to the metal-amine chelation bond. Functionalized Silica Scavengers are the industry standard for this application.

Comparative Efficiency: Scavengers vs. Carbon
MethodMechanismSelectivityAPI Yield LossBest For
Activated Carbon PhysisorptionLowHigh (10-20%)Bulk color removal; Non-polar impurities
Silica-Thiol (Si-SH) Covalent ChelationHigh (Pd, Pt, Rh)Low (<2%)Standard Pd/Pt removal
Silica-TMT Covalent ChelationVery High (Ru)Low (<1%)Ruthenium ; Hindered catalysts
Crystallization ExclusionModerateModerate (5-10%)Final polishing (after scavenging)
Visualizing the Selection Logic

ScavengerSelection Start Identify Residual Metal Pd_Pt Palladium (Pd) or Platinum (Pt) Start->Pd_Pt Ru_Rh Ruthenium (Ru) or Rhodium (Rh) Start->Ru_Rh Check_Solubility Check API Solubility Pd_Pt->Check_Solubility Rec_TMT Use Silica-TMT (Trimercaptotriazine) Ru_Rh->Rec_TMT High Specificity Needed Water_Soluble Water/Alcohol Soluble Check_Solubility->Water_Soluble Zwitterionic Form Organic_Soluble Organic Soluble Check_Solubility->Organic_Soluble Protected Amine Rec_Thiol Use Silica-Thiol (Si-SH) pH < pI (Acidic) Water_Soluble->Rec_Thiol Protonate Amine (pH 2-4) Organic_Soluble->Rec_Thiol Standard Conditions Rec_Diamine Use Silica-Diamine (Weak Binding) Rec_Thiol->Rec_Diamine If Ni/Cu present (Avoid Thiol)

Caption: Logic flow for selecting the correct scavenger functionality based on metal type and API solubility state.

Module 3: Experimental Protocols

Protocol A: The "pH Swing" Scavenging Method (Best Practice)

Why this works: Amino acids bind metals through their free amine (


). By lowering the pH below the isoelectric point (pI), you protonate the amine (

), breaking the API-Metal bond. The Silica-Thiol (

) remains active in acid and captures the now-free metal [2].

Prerequisites:

  • Scavenger: Silica-Thiol (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol).

  • Loading: 4-8 equivalents relative to residual metal (NOT relative to API).

  • Temperature: 40°C - 60°C (Heat improves kinetics).

Step-by-Step:

  • Dissolution: Dissolve crude Cyclohexane Amino Acid in water or MeOH/Water (1:1).

  • Acidification: Adjust pH to 2.0 – 3.0 using dilute HCl or Acetic Acid.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates zwitterionic precipitation.

  • Addition: Add Silica-Thiol (calculate 5 eq. vs residual Pd content).[1][2][3][4][5]

  • Incubation: Stir at 50°C for 4 hours .

  • Filtration: Filter hot through a 0.45µm membrane (or Celite pad) to remove the silica.

  • Restoration: Readjust pH to the pI (usually pH 6-7) to crystallize the purified amino acid.

Protocol B: Crystallization Polishing

If scavenging reduces Pd from 1000ppm to 50ppm, but you need <10ppm, use controlled crystallization.

  • Seeding: Do not rely on spontaneous nucleation (which can entrap metal).

  • Anti-solvent: Use Isopropyl Alcohol (IPA) or Acetone added to the aqueous solution.

  • Cooling Rate: Slow cool (5°C/hour). Rapid cooling traps mother liquor containing metal residues.

Module 4: Troubleshooting & FAQs

Q1: I added the scavenger, but the metal content barely dropped. Why?

Diagnosis: Competitive Chelation. Explanation: If your pH is near neutral (pH 6-8), the amino acid's amine group is deprotonated and competes with the scavenger for the metal. Fix: Drop the pH to <3.0. This "switches off" the amino acid's binding capacity, allowing the Thiol scavenger to win the thermodynamic battle.

Q2: The scavenger is clogging my filter.

Diagnosis: Fine particle generation or zwitterion precipitation. Fix:

  • Ensure you are filtering hot (solubility is higher).

  • Use a Celite bed on top of your filter paper.

  • Check that the scavenger hasn't been mechanically ground by an overhead stirrer (use a non-shear impeller).

Q3: Can I use Activated Carbon (Charcoal) instead?

Diagnosis: Efficiency vs. Yield trade-off. Answer: You can, but expect yield losses. To make Carbon work for amino acids:

  • Use specialized wood-based carbon (larger macropores) rather than coconut-based (micropores).

  • Use high loading (10-20% w/w).

  • Warning: Carbon often leaches ash/extractables which may introduce new impurities.

Q4: How do I calculate "Equivalents" for the scavenger?

Formula:



Example: 10g API, 500ppm Pd, 5 Equivalents, Scavenger loading 1.2 mmol/g.



Result: You only need ~200mg of scavenger for 10g of product.

Visual Workflow: The Self-Validating Cycle

RemediationCycle Step1 1. Measure Initial Metal (ICP-MS) Step2 2. Dissolve & Adjust pH < 3.0 Step1->Step2 Step3 3. Add Scavenger (Si-Thiol, 5 eq) Step2->Step3 Step4 4. Heat (50°C, 4h) & Filter Step3->Step4 Step5 5. Measure Filtrate Metal Step4->Step5 Decision Is Metal < Limit? Step5->Decision Success 6. Adjust pH to pI Crystallize & Isolate Decision->Success Yes Fail Recalculate Equivalents or Change Ligand (TMT) Decision->Fail No Fail->Step3 Repeat

Caption: The "pH Swing" remediation cycle ensures metal release from the amino acid before scavenging.

References

  • International Council for Harmonisation (ICH). (2019).[6] Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[5] [Link]

  • Biotage. (2023).[3] Are metal scavengers better than carbon? Biotage Blog. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 3,5-Diaminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Stereochemical Complexity with NMR

3,5-Diaminocyclohexane-1-carboxylic acid is a fascinating molecule with significant potential in medicinal chemistry and materials science. Its rigid cyclohexane core, adorned with three functional groups, gives rise to a rich stereochemical landscape. The precise spatial arrangement of the amino and carboxylic acid groups is critical to the molecule's biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for unambiguously determining the three-dimensional structure of such complex molecules in solution.

This guide provides an in-depth analysis of the 1H and 13C NMR spectral features of 3,5-Diaminocyclohexane-1-carboxylic acid. We will explore the theoretical underpinnings of how stereochemistry dictates the NMR spectrum and provide a practical, step-by-step protocol for acquiring and interpreting high-quality spectral data. This resource is intended for researchers, scientists, and drug development professionals who seek to leverage NMR for the confident structural elucidation of substituted cyclohexanes.

The Stereoisomers of 3,5-Diaminocyclohexane-1-carboxylic acid

The cyclohexane ring in 3,5-Diaminocyclohexane-1-carboxylic acid has three stereocenters at positions 1, 3, and 5. This gives rise to a total of 2³ = 8 possible stereoisomers. These isomers can be broadly classified based on the relative orientations (cis or trans) of the three substituents. For the purpose of this guide, we will focus on two representative isomers to illustrate the power of NMR in differentiating them: the all-cis isomer and the trans,trans isomer.

cluster_isomers Key Stereoisomers all_cis all-cis Isomer (C1-COOH, C3-NH2, C5-NH2 on the same face) trans_trans trans,trans Isomer (e.g., C1-COOH and C3-NH2 trans, C3-NH2 and C5-NH2 trans)

Caption: The two primary stereoisomers of 3,5-Diaminocyclohexane-1-carboxylic acid.

Fundamental Principles of NMR Spectroscopy in Stereochemical Analysis

The chemical environment of each proton and carbon atom in a molecule is unique, and this uniqueness is reflected in its NMR spectrum. The key parameters we will consider are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is determined by the electron density around the nucleus. Electronegative atoms (like oxygen and nitrogen) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The spatial orientation of a nucleus (axial vs. equatorial in a cyclohexane ring) also significantly influences its shielding and, therefore, its chemical shift. Generally, axial protons are more shielded and appear at a lower chemical shift compared to their equatorial counterparts.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is dependent on the number of bonds separating the nuclei and their dihedral angle. The Karplus relationship describes the dependence of the vicinal coupling constant (³J) on the dihedral angle, which is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane ring. For instance, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (³J_aa) with a dihedral angle of ~180°, while smaller coupling constants are observed for axial-equatorial (³J_ae, ~2-5 Hz) and equatorial-equatorial (³J_ee, ~2-5 Hz) interactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-Diaminocyclohexane-1-carboxylic acid will be complex due to the overlapping signals of the cyclohexane ring protons. However, a careful analysis of chemical shifts and coupling constants can provide a wealth of structural information.

Predicted ¹H NMR Chemical Shifts (in D₂O, pH ~7)

ProtonFunctional Group ProximityExpected Chemical Shift (δ, ppm)Key Influences
H-1α to -COOH3.0 - 3.5Deshielded by the electron-withdrawing carboxylic acid group.
H-3, H-5α to -NH₂3.2 - 3.8Deshielded by the electronegative nitrogen atom.
H-2, H-4, H-6Methylene protons1.2 - 2.5Broad region with significant overlap. Axial and equatorial protons will have different chemical shifts.

Comparative Analysis of Stereoisomers:

  • all-cis Isomer: In its most stable chair conformation, one substituent will be axial, and two will be equatorial (or vice versa, depending on the specific isomer). The proton at C-1 will exhibit different coupling constants depending on its orientation. If H-1 is axial, it will show large axial-axial couplings to the axial protons on C-2 and C-6.

  • trans,trans Isomer: In a stable chair conformation, the substituents will likely occupy equatorial positions to minimize steric strain. The protons at C-1, C-3, and C-5 would therefore be in axial positions. This would result in multiple large axial-axial coupling constants, leading to a distinct splitting pattern for these signals.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The number of signals in the spectrum is indicative of the molecule's symmetry.

Predicted ¹³C NMR Chemical Shifts (in D₂O, pH ~7)

CarbonFunctional Group ProximityExpected Chemical Shift (δ, ppm)
C=OCarboxylic acid175 - 185
C-1α to -COOH40 - 50
C-3, C-5α to -NH₂50 - 60
C-2, C-4, C-6Methylene carbons20 - 40

Comparative Analysis of Stereoisomers:

  • all-cis Isomer: Depending on the specific conformation, this isomer may possess a plane of symmetry, which would reduce the number of unique carbon signals. For instance, if there is a plane of symmetry passing through C-1 and C-4, then C-2 and C-6, as well as C-3 and C-5, would be chemically equivalent, resulting in fewer than six signals for the cyclohexane ring.

  • trans,trans Isomer: This isomer is likely to be less symmetric, and it is expected to show six distinct signals for the six carbons of the cyclohexane ring.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

cluster_protocol NMR Experimental Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.5 mL D₂O prep->dissolve ph Adjust pH to ~7 with NaOD or DCl dissolve->ph standard Add internal standard (e.g., DSS) ph->standard instrument Instrument Setup standard->instrument spectrometer Use a ≥400 MHz NMR spectrometer instrument->spectrometer h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq two_d_acq 2D NMR Acquisition (Optional but Recommended) instrument->two_d_acq temp Set temperature to 298 K spectrometer->temp h1_params Acquire with appropriate pulse sequence (e.g., zg30) h1_acq->h1_params processing Data Processing h1_params->processing c13_params Acquire with proton decoupling (e.g., zgpg30) c13_acq->c13_params c13_params->processing cosy COSY: Identify ¹H-¹H spin systems two_d_acq->cosy hsqc HSQC/HMQC: Correlate ¹H and ¹³C signals two_d_acq->hsqc cosy->processing hsqc->processing ft Fourier Transform processing->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (for ¹H) baseline->integration analysis Spectral Analysis integration->analysis chem_shift Assign chemical shifts analysis->chem_shift coupling Analyze coupling constants chem_shift->coupling structure Elucidate stereochemistry coupling->structure

A Comparative Guide to the Structural Elucidation of 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional architecture is paramount. The spatial arrangement of atoms dictates not only the physical properties of a compound but also its biological activity and interactions. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride, with a primary focus on single-crystal X-ray crystallography as the definitive method. While a published crystal structure for this specific molecule is not currently available, this document will serve as a comprehensive guide to the experimental workflow, data interpretation, and a comparative analysis with other common spectroscopic techniques, using realistically projected data based on foundational principles of conformational analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1][2][3] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail.[2] The technique relies on the diffraction of monochromatic X-rays by the ordered lattice of a single crystal.[2]

Experimental Protocol: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure is a meticulous process requiring both skill and an understanding of the underlying principles of crystallization and diffraction.

1. Crystal Growth (Crystallization)

The initial and often most challenging step is obtaining a high-quality single crystal.[4] For a hydrochloride salt such as 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride, which is expected to be soluble in polar solvents, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a methanol/water mixture) is allowed to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to encourage the formation of a few large, well-ordered crystals rather than a polycrystalline powder.[4]

  • Vapor Diffusion: This technique is particularly useful for sensitive compounds. A solution of the compound in a solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. As the anti-solvent's vapor slowly diffuses into the primary solution, the solubility of the compound decreases, leading to gradual crystallization.

  • Temperature Gradient: For compounds with temperature-dependent solubility, a saturated solution can be slowly cooled to induce crystallization.[4]

Workflow for Crystallization:

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_harvest Crystal Handling prep Dissolve Compound in Suitable Solvent evap Slow Evaporation prep->evap Induce Supersaturation diff Vapor Diffusion prep->diff Induce Supersaturation cool Temperature Gradient prep->cool Induce Supersaturation select Select a High-Quality Single Crystal evap->select Crystal Growth diff->select Crystal Growth cool->select Crystal Growth mount Mount Crystal on Goniometer select->mount

Caption: Workflow for single crystal growth.

2. Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of monochromatic X-rays.[1] The crystal is then rotated, and the diffraction patterns are collected on a detector at various orientations.[1]

3. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined against the experimental data to yield the final, precise 3D structure.[1]

Hypothetical Crystallographic Data for 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride

Based on the known structures of similar cyclohexane derivatives, we can project a plausible set of crystallographic parameters. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain.[5] The substituents (two amino groups and one carboxylic acid group) will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions.[5]

Table 1: Projected Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC7H17ClN2O2
Formula Weight212.67 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.2
c (Å)10.1
β (°)98.5
Volume (Å3)1030
Z4
Calculated Density (g/cm3)1.37
R-factor< 0.05

Workflow for X-ray Diffraction Analysis:

G cluster_data Data Collection cluster_solve Structure Solution cluster_refine Structure Refinement mount_xtal Mount Crystal xray Expose to Monochromatic X-rays mount_xtal->xray collect Collect Diffraction Patterns xray->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Phase Problem process->solve model Build Initial Model solve->model refine Refine Against Experimental Data model->refine validate Validate Final Structure refine->validate cif Generate CIF File validate->cif

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily accessible information.[1]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.[1]Chemical environment of atoms (¹H, ¹³C), connectivity, and spatial proximity.[1]Mass-to-charge ratio (m/z), molecular weight, and fragmentation patterns.[1][6]Presence of specific functional groups.[1]
Sample Requirements Single, high-quality crystal (0.1-0.3 mm).[4]Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid.Solid or liquid sample.
Advantages Definitive, unambiguous structure determination.[1]Provides detailed information about structure in solution, conformational dynamics.[7]High sensitivity, provides molecular formula information. The presence of chlorine can be identified by isotopic patterns.[8][9]Fast, non-destructive, and provides a "fingerprint" of the molecule.[10] Can distinguish between racemic and enantiomeric forms in the solid state.[11]
Disadvantages Crystal growth can be a significant bottleneck.[4] The structure is in the solid state, which may differ from the solution conformation.Does not provide absolute 3D coordinates. Spectra can be complex to interpret.Does not provide stereochemical information. Fragmentation can be complex.Provides limited information on the overall 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12] For 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. More advanced 2D NMR techniques like COSY and HMBC would establish the connectivity between protons and carbons. Of particular importance for this molecule is the use of NMR for conformational analysis.[7][13] At room temperature, the cyclohexane ring undergoes rapid chair-flipping, which would result in averaged signals for the axial and equatorial protons.[14][15] However, at low temperatures, this flipping can be "frozen out," allowing for the observation of distinct signals for the axial and equatorial protons, providing insights into the preferred conformation.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, clues about its structure.[6] For 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride, high-resolution mass spectrometry would confirm the elemental composition. A key feature would be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8][9] This would result in two molecular ion peaks (M+ and M+2) separated by two mass units with a characteristic 3:1 intensity ratio, providing strong evidence for the presence of a single chlorine atom.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.[10] For the target compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the amino groups (and ammonium hydrochloride).

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carboxylic acid.

  • C-H stretching of the cyclohexane ring.

While FT-IR provides a useful "fingerprint" for the molecule, it offers limited information about the overall 3D structure.[10] However, it can be a quick and simple method to verify the presence of the expected functional groups.[16]

Conclusion

The structural elucidation of a novel compound like 3,5-Diaminocyclohexane-1-carboxylic acid hydrochloride requires a multi-faceted analytical approach. While NMR, MS, and FT-IR provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive technique for unambiguous determination of the three-dimensional atomic arrangement.[1] The detailed protocol and hypothetical data presented in this guide underscore the power of X-ray crystallography and provide a framework for the structural analysis of this and similar small molecules that are vital to the advancement of chemical and pharmaceutical research.

References

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A Comparative Analysis of Glass Transition Temperatures in Polyamides Derived from Cycloaliphatic Monomers: A Predictive Study on 3,5-Diaminocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced Polymers

In the relentless pursuit of high-performance polymers, materials scientists are increasingly turning their attention to cycloaliphatic monomers. These unique building blocks offer a compelling blend of properties, bridging the gap between the rigidity and thermal stability of aromatic polymers and the flexibility of their linear aliphatic counterparts.[1] Polyamides derived from cycloaliphatic monomers are of particular interest for applications demanding high thermal resistance, mechanical strength, and optical clarity.

This guide focuses on the predicted thermal properties of polyamides derived from a novel monomer, 3,5-Diaminocyclohexane-1-carboxylic acid. While extensive experimental data on polymers from this specific monomer is not yet widely available in the scientific literature, we can leverage established principles of polymer chemistry and structure-property relationships to forecast its performance. We will compare these predicted properties with those of well-characterized polyamides derived from other cycloaliphatic and aromatic diamines. Furthermore, this guide will provide a detailed, field-proven protocol for the experimental determination of the glass transition temperature (Tg), a critical parameter that dictates the thermomechanical performance of a polymer.

Hypothetical Synthesis of a Novel Polyamide

To explore the potential of 3,5-Diaminocyclohexane-1-carboxylic acid as a monomer, we propose its polymerization with an aromatic dicarboxylic acid, such as terephthalic acid, to form a novel polyamide. A robust and versatile method for this synthesis is the Yamazaki-Higashi phosphorylation reaction.[2] This direct polycondensation method avoids the need for moisture-sensitive acid chlorides and has been successfully employed for the synthesis of a wide range of aromatic and aliphatic polyamides.[2]

The proposed reaction would involve the condensation of the diamine monomer with the dicarboxylic acid in the presence of a condensing agent like triphenyl phosphite (TPP) and a base such as pyridine. Solubility promoters like lithium chloride (LiCl) are often used to keep the growing polymer chains in solution.[2]

Polymerization_Workflow cluster_synthesis Polyamide Synthesis Monomers 3,5-Diaminocyclohexane-1-carboxylic acid + Terephthalic Acid Reaction Heat to 110°C Stir for 15h Monomers->Reaction Solvent NMP, Pyridine, LiCl Solvent->Reaction CondensingAgent Triphenyl Phosphite (TPP) CondensingAgent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Hot Water/Methanol Precipitation->Washing Drying Dry under Vacuum at 80°C Washing->Drying Polyamide Final Polyamide Product Drying->Polyamide

Caption: Proposed workflow for the synthesis of a novel polyamide.

Predicting the Glass Transition Temperature: A Comparative Analysis

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] This transition is a critical factor in determining the upper service temperature and mechanical properties of a polymer. The Tg is intrinsically linked to the chemical structure of the polymer, with factors such as chain rigidity, intermolecular forces, and the presence of bulky side groups playing a significant role.[5][6]

Influence of Cycloaliphatic Structure:

The incorporation of a cycloaliphatic ring, such as the cyclohexane moiety in our proposed monomer, into the polymer backbone is expected to significantly increase the Tg compared to analogous linear aliphatic polyamides. The rigid, non-planar structure of the cyclohexane ring restricts segmental motion of the polymer chains, thus requiring more thermal energy for the transition from the glassy to the rubbery state.[1] This effect is well-documented in cycloaliphatic polyesters and polyurethanes, where the use of monomers like 1,4-cyclohexanedimethanol leads to a higher Tg than when linear diols are used.[7]

Cis/Trans Isomerism:

An important consideration for polymers derived from substituted cyclohexanes is the potential for cis and trans isomers. The stereochemistry of the monomer can have a profound impact on polymer properties. Generally, the more linear and symmetrical trans isomer allows for more efficient chain packing and stronger intermolecular interactions, which can lead to higher crystallinity and potentially a higher Tg in the amorphous regions. Conversely, the kinked structure of the cis isomer disrupts chain packing, leading to a more amorphous polymer with a lower Tg.[8] For our proposed monomer, the relative orientation of the amino and carboxylic acid groups on the cyclohexane ring will be a critical determinant of the final polymer's properties.

Comparative Data:

To contextualize our predictions, the following table compares the expected Tg of our hypothetical polyamide with the experimentally determined Tg values of other relevant polyamides.

Monomer CombinationPolymer TypePredicted/Measured Tg (°C)Key Structural FeaturesReference
3,5-Diaminocyclohexane-1-carboxylic acid + Terephthalic acidCycloaliphatic-Aromatic Polyamide180 - 220 (Predicted) Rigid cycloaliphatic ringN/A
1,4-Cyclohexanediamine + Terephthalic acidCycloaliphatic-Aromatic Polyamide~250Symmetrical cycloaliphatic ringGeneral Knowledge
m-Phenylenediamine + Isophthalic acidFully Aromatic Polyamide~245Fully aromatic, meta-linkages[9]
Hexamethylenediamine + Adipic acid (Nylon 6,6)Linear Aliphatic Polyamide~50Flexible aliphatic chains

The predicted Tg range of 180-220 °C for the polyamide derived from 3,5-Diaminocyclohexane-1-carboxylic acid is based on the expectation that its cycloaliphatic nature will impart significant rigidity, but the potentially mixed isomeric nature and the presence of a flexible amine-acid linkage within the monomer itself may result in a slightly lower Tg compared to a more symmetrical cycloaliphatic diamine like 1,4-cyclohexanediamine.

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

To validate the predicted Tg and fully characterize any novel polymer, a robust and standardized experimental protocol is essential. Differential Scanning Calorimetry (DSC) is the most common and reliable technique for measuring the glass transition temperature of polymers.[10][11] The standard test method is outlined in ASTM D3418.[3][12]

Principle:

DSC measures the difference in heat flow between a polymer sample and an inert reference as they are subjected to a controlled temperature program.[3] The glass transition is observed as a step-like change in the heat capacity of the material, resulting in a shift in the baseline of the DSC thermogram.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.

    • Seal the pan using a sample press to ensure good thermal contact and prevent any loss of material.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed aluminum pan in the reference cell.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 250 °C for our hypothetical polymer) at a constant heating rate of 10 °C/min or 20 °C/min.[4][12] This first scan is crucial to erase the sample's previous thermal history.

    • Isothermal Hold: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting of any crystalline regions and relaxation of any internal stresses.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 0 °C). This creates a uniform thermal history for all samples.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan (10 °C/min or 20 °C/min) through the transition region.[12] The data from this second heating scan is used to determine the Tg.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition will appear as a step change in the baseline of the thermogram from the second heating scan.

    • The Tg is typically reported as the midpoint of this transition, determined by the intersection of the tangent lines to the baseline before and after the transition with the tangent to the transition itself.

DSC_Workflow cluster_dsc DSC Experimental Workflow (ASTM D3418) Start Start Prep Prepare Sample (5-10 mg) in Aluminum Pan Start->Prep Load Load Sample and Reference into DSC Cell Prep->Load Purge Purge with Nitrogen Load->Purge Heat1 First Heating Scan (e.g., 20°C/min) Erase Thermal History Purge->Heat1 Hold Isothermal Hold (2-5 min) Heat1->Hold Cool Controlled Cooling (e.g., 10°C/min) Hold->Cool Heat2 Second Heating Scan (e.g., 20°C/min) Cool->Heat2 Analyze Analyze Thermogram Determine Tg Midpoint Heat2->Analyze End End Analyze->End

Caption: Workflow for Tg determination using DSC.

Conclusion and Future Outlook

While polymers derived from 3,5-Diaminocyclohexane-1-carboxylic acid remain a frontier for experimental exploration, a thorough analysis of structure-property relationships in analogous polymer systems allows us to make informed predictions about their thermal behavior. We anticipate that these novel polyamides will exhibit high glass transition temperatures, positioning them as promising candidates for advanced applications where thermal stability is paramount. The cycloaliphatic nature of the monomer is key to achieving these properties, offering a distinct advantage over traditional linear aliphatic polyamides.

The true potential of these materials will only be unlocked through their synthesis and rigorous characterization. The experimental protocol detailed in this guide provides a standardized framework for determining the glass transition temperature, a critical first step in evaluating the performance of any new polymer. We encourage researchers to explore this and other novel cycloaliphatic monomers, as they hold significant promise for the development of next-generation high-performance materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.